Benzo[d]isoxazol-3-ylmethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,2-benzoxazol-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPJEUXBRLCEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155204-08-3 | |
| Record name | 1,2-benzoxazol-3-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Benzo[d]isoxazol-3-ylmethanamine
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of Benzo[d]isoxazol-3-ylmethanamine. The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds, including anticonvulsants and antipsychotics. This document outlines plausible synthetic pathways, detailed experimental protocols, and a summary of key analytical data. Furthermore, it explores the potential interaction of this class of compounds with the Transient Receptor Potential Vanilloid 1 (TRPV1) signaling pathway, a key player in pain and inflammation.
Introduction
The 1,2-benzisoxazole moiety is a bicyclic heterocyclic system that forms the core of numerous therapeutic agents. Its unique structural and electronic properties make it an attractive scaffold for the design of novel drugs targeting the central nervous system and other biological systems. This compound, a primary amine derivative, serves as a valuable building block for the synthesis of more complex molecules. Understanding its synthesis and characterizing its properties are crucial steps in the exploration of new chemical entities for drug discovery. This guide consolidates available information and presents detailed, actionable protocols for laboratory professionals.
Synthesis Methodology
Two plausible and effective synthetic routes for the preparation of this compound are presented below. Route 1 proceeds via a nitrile intermediate, while Route 2 utilizes a carboxylic acid precursor.
Route 1: Synthesis via Nitrile Reduction
This route begins with the commercially available and inexpensive salicylaldehyde and proceeds through a nitrile intermediate, which is then reduced to the target primary amine.
Route 2: Synthesis from Carboxylic Acid Precursor
This alternative route starts with the commercially available Benzo[d]isoxazole-3-carboxylic acid. The acid is converted to a primary amide, which is subsequently reduced to the target amine.
Experimental Protocols
The following are detailed, generalized protocols for the key transformations in the proposed synthetic routes. Researchers should adapt these procedures based on laboratory conditions and scale.
Protocol 3.1: Synthesis of Benzo[d]isoxazole-3-carboxamide (Route 2, Step 1)
-
Chlorination: To a solution of Benzo[d]isoxazole-3-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the acid chloride by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure.
-
Amination: Dissolve the crude acid chloride in an inert solvent (e.g., DCM or THF) and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).
-
Workup: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield Benzo[d]isoxazole-3-carboxamide.
Protocol 3.2: Reduction of Amide to Amine (Route 2, Step 2)
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Amide: Add a solution of Benzo[d]isoxazole-3-carboxamide (1.0 eq) in anhydrous THF dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite. Wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.
Characterization Data
The following tables summarize the expected physicochemical and spectral data for this compound. Note: As specific experimental data is not widely published, these values are estimated based on the analysis of structurally similar compounds.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, chloroform, DMSO |
Table 2: Estimated Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.75 (m, 1H, Ar-H), 7.60-7.55 (m, 1H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 4.15 (s, 2H, -CH₂-), 1.75 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.0 (C=N), 162.5 (C-O), 131.0, 129.5, 125.0, 122.0, 110.0 (Ar-C), 38.0 (-CH₂-) |
| Mass Spec. (ESI+) | m/z 149.07 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3350-3250 (N-H stretch), 3060 (Ar C-H stretch), 2920 (Aliphatic C-H stretch), 1620 (C=N stretch), 1580 (Ar C=C stretch) |
Potential Biological Activity and Signaling Pathway
Substituted benzo[d]isoxazol-3-yl-amine compounds have been identified as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin, the pungent component of chili peppers. It is a key integrator of pain and inflammatory signals.
Activation of the TRPV1 receptor leads to an influx of Ca²⁺ and Na⁺ ions, which depolarizes the neuron and initiates a signaling cascade. This cascade can involve several downstream pathways, including the activation of Protein Kinase A (PKA), Protein Kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the modulation of gene expression and neuronal sensitization.[2][3]
Conclusion
This technical guide has outlined robust synthetic strategies for the preparation of this compound and provided a detailed, albeit estimated, characterization profile. The potential of this compound class to interact with the TRPV1 receptor highlights its relevance for further investigation in the context of pain and inflammation research. The protocols and data presented herein are intended to serve as a valuable resource for chemists and pharmacologists working in the field of drug discovery and development.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Analysis of Benzo[d]isoxazol-3-ylmethanamine: A Technical Guide
Introduction: Benzo[d]isoxazol-3-ylmethanamine is a heterocyclic organic compound belonging to the benzisoxazole class. Compounds containing the benzisoxazole scaffold are of significant interest in medicinal chemistry due to their presence in a range of pharmacologically active agents, including antipsychotics and anticonvulsants. The precise structural elucidation and characterization of such molecules are paramount for drug development and scientific research, for which spectroscopic methods are indispensable tools. This guide provides an in-depth overview of the key spectroscopic techniques for the analysis of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct spectroscopic data for this compound is not extensively published, this document compiles and presents representative data from closely related analogues to illustrate the characteristic spectral features of the benzo[d]isoxazole core and its substituents.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative spectroscopic data for this compound, based on data from analogous compounds found in the literature. These tables are intended to provide a reference for the expected chemical shifts, vibrational frequencies, and mass-to-charge ratios.
Table 1: Representative ¹H NMR Spectroscopic Data for Benzo[d]isoxazole Derivatives
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Ar-H | 7.20 - 8.20 | m | - | Aromatic protons of the benzo[d]isoxazole ring system typically appear in this region as a complex multiplet. |
| -CH₂-N- | ~5.77 | s | - | The methylene protons adjacent to the amine and the isoxazole ring are expected to be a singlet. |
| Isoxazole-H | ~6.50 | s | - | The proton on the isoxazole ring of some derivatives appears as a singlet in this region.[1] |
| -OCH₃ | ~3.96 | s | - | A methoxy group on the aromatic ring, if present, would appear as a singlet.[1] |
Table 2: Representative ¹³C NMR Spectroscopic Data for Benzo[d]isoxazole Derivatives
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C=N | ~160 - 170 | The carbon of the C=N bond in the isoxazole ring. |
| Ar-C | ~100 - 150 | Aromatic carbons of the benzo[d]isoxazole ring system. |
| -CH₂-N- | ~47 | The methylene carbon adjacent to the amine and the isoxazole ring.[1] |
| Isoxazole-C | ~101 | The CH carbon of the isoxazole ring in some derivatives.[1] |
Table 3: Representative IR Spectroscopic Data for Benzo[d]isoxazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3500 | Medium | Primary amine N-H stretching vibrations. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | C-H stretching of the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | C-H stretching of the methylene group. |
| C=N Stretch | 1600 - 1650 | Medium to Strong | C=N stretching of the isoxazole ring.[2] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | C=C stretching vibrations within the benzene ring. |
| C-N Stretch | 1000 - 1250 | Medium | C-N stretching of the amine group. |
Table 4: Representative Mass Spectrometry Data for Benzo[d]isoxazole Derivatives
| Ion | m/z | Notes |
| [M+H]⁺ | Calculated MW + 1 | The protonated molecular ion is commonly observed in ESI-MS. |
| [M]⁺ | Calculated MW | The molecular ion may be observed in techniques like EI-MS. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]
-
The choice of solvent is crucial as it should dissolve the sample and not have signals that overlap with the analyte's signals.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift axis using the internal standard (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For Solids (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
For Solids (ATR): Place a small amount of the solid sample directly on the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
For Liquids: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Place the prepared sample in the IR spectrometer's sample compartment.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]
-
-
Data Processing:
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.
-
Identify characteristic absorption bands corresponding to specific functional groups.[6]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be low, typically in the range of µg/mL to ng/mL.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer's ion source. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[7]
-
ESI: The sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed into the gas phase. This is a soft ionization technique that typically yields the protonated molecular ion ([M+H]⁺).
-
EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and often extensive fragmentation.[7]
-
The ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Processing:
-
The mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: Workflow for Spectroscopic Analysis of Small Molecules.
Conclusion
The spectroscopic analysis of this compound relies on a combination of NMR, IR, and Mass Spectrometry to provide a complete structural picture. While direct spectral data for this specific molecule is sparse in the public domain, the analysis of related benzo[d]isoxazole derivatives provides a solid foundation for interpreting its spectroscopic features. The characteristic signals of the aromatic ring system, the isoxazole core, and the methanamine substituent can be identified through the application of the experimental protocols outlined in this guide. This comprehensive approach to spectroscopic analysis is fundamental for the verification, purity assessment, and further development of this compound and other related compounds in the field of drug discovery and materials science.
References
- 1. rsc.org [rsc.org]
- 2. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Benzo[d]isoxazol-3-ylmethanamine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzo[d]isoxazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a diverse array of therapeutic agents. Among its many derivatives, benzo[d]isoxazol-3-ylmethanamine stands out as a particularly versatile core, serving as a foundational building block for compounds targeting a wide range of biological pathways. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of compounds derived from this important scaffold, with a focus on their applications in anticonvulsant, antipsychotic, and anticancer research.
Synthetic Strategies for this compound and its Derivatives
The construction of the benzo[d]isoxazole core and the subsequent elaboration of the 3-ylmethanamine side chain can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
One common and efficient approach involves the cyclization of ortho-hydroxy ketoximes. This method is versatile and allows for the introduction of various substituents on the benzene ring.[1] Another powerful strategy is the [3+2] cycloaddition reaction between nitrile oxides and arynes, which provides a direct route to substituted benzisoxazoles.[2]
Once the benzo[d]isoxazole-3-yl core is established, the methanamine functional group can be introduced and modified using standard organic chemistry techniques. Key transformations include:
-
Reductive Amination: The reaction of a benzo[d]isoxazole-3-carbaldehyde with a primary or secondary amine in the presence of a reducing agent, such as sodium borohydride or hydrogen with a catalyst, is a widely used method for synthesizing N-substituted this compound derivatives.[2][3][4][5]
-
Amide Coupling: this compound can be readily coupled with a variety of carboxylic acids using standard coupling agents like HATU or EDC/HOBt to form a diverse library of amide derivatives.[6][7][8]
-
Synthesis from 3-(Chloromethyl)-1,2-benzisoxazole: The reactive chloromethyl group at the 3-position can be displaced by various amines to yield the corresponding methanamine derivatives.[3][9]
Experimental Protocol: General Procedure for Reductive Amination
A solution of benzo[d]isoxazole-3-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane) is stirred at room temperature. A reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.[3][4]
Experimental Protocol: General Procedure for Amide Coupling
To a solution of this compound (1.0 eq) and a carboxylic acid (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), a coupling agent like HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then worked up by washing with aqueous solutions to remove excess reagents and the product is isolated by extraction and purified by chromatography or recrystallization.[6][7]
Biological Activities and Structure-Activity Relationships
Derivatives of the this compound scaffold have demonstrated significant activity in several key therapeutic areas.
Anticonvulsant Activity
A number of benzo[d]isoxazole derivatives have been investigated for their potential to treat epilepsy and other seizure disorders. The primary screening for anticonvulsant activity is often conducted using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents.[2][10][11][12][13][14][15][16][17][18][19]
The mechanism of action for many anticonvulsant drugs involves the enhancement of GABAergic neurotransmission.[9][16][20][21] It is hypothesized that some benzo[d]isoxazole derivatives may exert their anticonvulsant effects by modulating this pathway.
Below is a table summarizing the anticonvulsant activity of selected benzo[d]isoxazole derivatives.
| Compound ID | R Group on Pyrrolidine-2,5-dione | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| 8a | 4-Fluorophenyl | 14.90 | >100 | [16][22][23] |
| 7d | Cyclohexyl | 39.80 | 42.30 | [16][22][24] |
| Z-6b | (Structure not fully specified) | 20.5 | - | [18] |
Structure-Activity Relationship (SAR) for Anticonvulsant Activity:
-
In a series of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-diones, the presence of a 4-fluorophenyl group at the 1-position of the pyrrolidine-2,5-dione ring (compound 8a ) resulted in potent activity in the MES test.[16][22][23]
-
Substitution with a cyclohexyl group (compound 7d ) conferred a broader spectrum of activity, showing potency in both the MES and scPTZ tests.[16][22][24]
-
Another study identified compound Z-6b as a potent agent in the MES model, suggesting that further exploration of substituents can lead to highly active compounds.[18]
Antipsychotic Activity
The benzo[d]isoxazole scaffold is a key feature of several atypical antipsychotic drugs, including risperidone and its active metabolite paliperidone.[10][13][20] These drugs are known to act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[11][12][25] The balance of activity at these two receptors is believed to be crucial for their antipsychotic efficacy with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
The binding affinities of these compounds are typically determined through radioligand binding assays.[4][26]
The following table presents the binding affinities (Ki values) of risperidone and paliperidone for dopamine D2 and serotonin 5-HT2A receptors.
| Compound | Dopamine D₂ Receptor Kᵢ (nM) | Serotonin 5-HT₂ₐ Receptor Kᵢ (nM) | 5-HT₂ₐ/D₂ Ratio | Reference |
| Risperidone | 3.13 - 5.9 | 0.25 - 4.8 | ~0.08 - 0.81 | [10][14][20] |
| Paliperidone | 0.16 - 4.0 | 0.16 - 0.25 | ~0.04 - 1.56 | [10][14][20] |
Structure-Activity Relationship (SAR) for Antipsychotic Activity:
-
Both risperidone and paliperidone exhibit high affinity for both D2 and 5-HT2A receptors.[10]
-
The slight structural difference between risperidone and paliperidone (a hydroxyl group in paliperidone) leads to differences in their binding profiles and signaling properties.[11][26]
-
The piperidine and piperazine moieties attached to the benzo[d]isoxazole core are critical for receptor binding.
Anticancer Activity
Recent research has highlighted the potential of isoxazole-containing compounds as anticancer agents.[27] While specific data for this compound derivatives is emerging, related benzoxazole and benzimidazole derivatives have shown promising activity against various cancer cell lines, often through the inhibition of the PI3K/Akt/mTOR signaling pathway.[19]
The cytotoxic activity of these compounds is typically evaluated using in vitro assays against a panel of human cancer cell lines, such as HCT-116 (colon), MCF-7 (breast), and HeLa (cervical).[17]
The table below shows the anticancer activity of some isoxazole derivatives.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4c | IMR32 (Neuroblastoma) | 3.2 | |
| Compound 4f | MCF-7 (Breast) | 4.5 | |
| Compound 6b | MCF-7 (Breast) | 5.15 | |
| Compound 5d | MCF-7 (Breast) | 7.56 |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
The specific substitution pattern on the isoxazole and attached aromatic rings significantly influences the anticancer potency.
-
For instance, in a series of isoxazole-piperidine-1,2,3-triazoles, compounds with dimethoxy (4c ) and nitro (4f ) substituents showed promising activity.
-
In another series of benzothiazole derivatives, which share some structural similarities, specific substitutions led to potent cytotoxicity against the MCF-7 cell line.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
References
- 1. 4.16 – Isoxazoles and their Benzo Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine/serotonin receptor ligands. Part IV [1]: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Restricted [jnjmedicalconnect.com]
- 10. Comparative Pharmacology of Risperidone and Paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of benzodiazepines - the GABA hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Comparative Pharmacology of Risperidone and Paliperidone | Semantic Scholar [semanticscholar.org]
- 18. In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. d-nb.info [d-nb.info]
- 23. Signalling profile differences: paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
The Discovery and Structure-Activity Relationship of 3-Amino-benzo[d]isoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-benzo[d]isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of the discovery and structure-activity relationship (SAR) studies of this versatile class of compounds, with a focus on their development as inhibitors of key therapeutic targets, including receptor tyrosine kinases (RTKs) like c-Met, sphingomyelin synthase 2 (SMS2), and hypoxia-inducible factor-1α (HIF-1α).
Introduction: The Therapeutic Potential of 3-Amino-benzo[d]isoxazole Derivatives
The benzo[d]isoxazole ring system is a bioisostere of indole and benzofuran, capable of engaging in various non-covalent interactions with biological macromolecules. The addition of a 3-amino group provides a crucial anchor point for further chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the identification of 3-amino-benzo[d]isoxazole derivatives as promising candidates for the treatment of cancer and chronic inflammatory diseases.[1][2]
General Synthesis of the 3-Amino-benzo[d]isoxazole Scaffold
The synthesis of the 3-amino-benzo[d]isoxazole core typically begins with a substituted 2-fluorobenzonitrile. The key step involves the cyclization with hydroxylamine, followed by further modifications to introduce diversity at various positions of the scaffold.
References
- 1. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Structure and Properties of Benzo[d]isoxazol-3-ylmethanamine
Abstract: The 1,2-benzisoxazole scaffold is a privileged heterocyclic system integral to numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, establishing them as key components in modern medicinal chemistry. This technical guide provides a comprehensive overview of Benzo[d]isoxazol-3-ylmethanamine, a primary amine derivative of this core structure. We delve into its molecular and physicochemical properties, plausible synthetic routes, and its potential therapeutic applications based on the activities of structurally related analogues. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of relevant biological pathways to support further investigation and application of this versatile chemical entity.
Introduction
The 1,2-benzisoxazole ring system, formed by the fusion of a benzene ring and an isoxazole ring, is a cornerstone in the development of therapeutic agents. The unique electronic and structural characteristics of this scaffold allow for diverse interactions with biological targets. Consequently, its derivatives are associated with a broad range of pharmacological effects, including anticonvulsant, antipsychotic, antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Notable drugs such as the anticonvulsant Zonisamide and the atypical antipsychotic Risperidone feature the 1,2-benzisoxazole core, highlighting its clinical significance. This compound, as a fundamental building block, offers a reactive primary amine group that serves as a crucial handle for the synthesis of more complex and targeted derivatives. Understanding its core properties is essential for leveraging its full potential in drug discovery and development.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are defined by its chemical structure, which dictates its physical and biological properties.
2.1 Molecular Identifiers
The structure consists of a benzisoxazole core with a methanamine group attached at the 3-position.
| Property | Value | Reference |
| IUPAC Name | (1,2-Benzoxazol-3-yl)methanamine | |
| CAS Number | 155204-08-3 (free base) | [4] |
| 57148-96-6 (hydrochloride salt) | [5] | |
| Molecular Formula | C₈H₈N₂O | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| SMILES | NCC1=NOC2=CC=CC=C12 | [5] |
2.2 Computed Physicochemical Properties
Computational models provide valuable insights into the drug-like properties of a molecule. The following data for the hydrochloride salt suggests good potential for oral bioavailability and CNS penetration.
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [5] |
| LogP (Octanol-Water Partition Coeff.) | 1.7083 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 1 | [5] |
Synthesis and Characterization
While a specific, detailed synthesis for this compound is not extensively published, logical and efficient synthetic pathways can be devised based on established methodologies for related 3-substituted 1,2-benzisoxazole derivatives.[6]
3.1 Proposed Synthetic Workflow
A common strategy for introducing a methanamine group involves the amination of a corresponding halomethyl intermediate. This precursor, 3-(chloromethyl)- or 3-(bromomethyl)-1,2-benzisoxazole, can be synthesized from readily available starting materials.
3.2 Example Experimental Protocol: Amination of 3-(Bromomethyl)-1,2-benzisoxazole
This protocol is adapted from the synthesis of related sulfonamide derivatives which utilize a halo-methyl intermediate.[6]
-
Preparation of Intermediate : Synthesize 3-(bromomethyl)-1,2-benzisoxazole from an appropriate precursor, such as 3-methyl-1,2-benzisoxazole, via radical bromination.
-
Ammonia Solution : Prepare a saturated solution of ammonia in a suitable polar aprotic solvent, such as tetrahydrofuran (THF) or dioxane, at 0°C.
-
Reaction : Dissolve 3-(bromomethyl)-1,2-benzisoxazole (1 equivalent) in the chosen solvent and add it dropwise to the cooled ammonia solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incubation : Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with water and extract the aqueous phase with an organic solvent like ethyl acetate (3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
3.3 Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and arrangement of protons and carbons.
-
Mass Spectrometry (MS) : To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy : To identify characteristic functional groups, such as the N-H stretches of the primary amine.
Biological Activity and Therapeutic Potential
While direct biological data for this compound is limited, the extensive pharmacology of its analogues provides a strong basis for predicting its potential therapeutic applications.
4.1 Known Activities of the Benzisoxazole Scaffold
Derivatives of the 1,2-benzisoxazole core have been extensively investigated and shown to possess a wide array of biological activities.
-
Anticonvulsant Activity : Zonisamide, a sulfonamide derivative, is a clinically approved antiepileptic drug.[7] Its mechanism involves blocking voltage-gated sodium channels and T-type calcium channels.[8][9] Other derivatives have also shown potent activity in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1][10]
-
Antipsychotic Activity : The atypical antipsychotic Risperidone and its active metabolite Paliperidone are benzisoxazole derivatives that act as potent antagonists of dopamine D2 and serotonin 5-HT2A receptors.[11]
-
Acetylcholinesterase (AChE) Inhibition : Several N-benzylpiperidine benzisoxazoles are potent and selective inhibitors of AChE, making them promising candidates for the treatment of Alzheimer's disease.[1][12]
-
Anticancer Activity : The scaffold is found in compounds designed to inhibit key cancer targets, including Bromodomain and Extra-Terminal domain (BET) proteins like BRD4, and receptor tyrosine kinases like VEGFR-2.[13][14]
-
EPAC Antagonism : Fused-ring benzisoxazole derivatives have been identified as antagonists of Exchange Proteins Directly Activated by cAMP (EPAC), a key secondary messenger in cellular signaling.[15][16]
4.2 Potential Mechanism of Action: BRD4 Inhibition
As an example of a key pathway targeted by benzisoxazole derivatives, the inhibition of BRD4 is a promising strategy in oncology.[13] BRD4 acts as an epigenetic "reader," binding to acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of oncogenes like c-Myc. Inhibitors based on the benzisoxazole scaffold can disrupt this interaction.
Quantitative Data Summary
Quantitative data from published literature on benzisoxazole derivatives highlight the potency of this scaffold against various biological targets. This data provides a benchmark for evaluating new compounds derived from this compound.
Table 5.1: Anticonvulsant Activity of Benzisoxazole Derivatives [1][10]
| Compound | Test | Animal Model | ED₅₀ (mg/kg) |
| 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | MES | Rat (Oral) | 14.90 |
| 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione | scPTZ | Rat (Oral) | 42.30 |
| Zonisamide | MES | Mouse | ~15.0 |
Table 5.2: Enzyme/Receptor Inhibitory Activity of Benzisoxazole Derivatives [12][13][15]
| Compound Class/Name | Target | IC₅₀ |
| N-benzylpiperidine benzisoxazole (1j) | Acetylcholinesterase (AChE) | 0.8 nM |
| N-benzylpiperidine benzisoxazole (1g) | Acetylcholinesterase (AChE) | 3.0 nM |
| 2-(benzo[d]isoxazol-3-yl)-based (33) | EPAC1 | 2.8 µM |
| 3-ethyl-benzo[d]isoxazole (11h) | MV4-11 Cancer Cells (BRD4 target) | 0.78 µM |
| 3-ethyl-benzo[d]isoxazole (11r) | MV4-11 Cancer Cells (BRD4 target) | 0.87 µM |
Key Experimental Protocols
6.1 In Vitro: Acetylcholinesterase Inhibition Assay (Ellman's Method) [17]
This colorimetric assay is a standard method for quantifying AChE activity and inhibition.
-
Principle : AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.
-
Materials : 96-well plate, phosphate buffer (pH 8.0), ATCh, DTNB, AChE enzyme solution, test compounds.
-
Protocol :
-
To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of AChE solution.
-
Immediately measure the absorbance at 412 nm kinetically for 5 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot percent inhibition versus log concentration to calculate the IC₅₀ value.
-
6.2 In Vivo: Maximal Electroshock (MES) Seizure Test [11][18]
This is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.
-
Principle : A supramaximal electrical stimulus applied to the corneas of an animal induces a tonic hindlimb extension seizure. An effective anticonvulsant will prevent this seizure.
-
Materials : Male albino mice, electroconvulsive shock apparatus with corneal electrodes, saline solution, test compounds, and a positive control (e.g., Phenytoin).
-
Protocol :
-
Administer the test compound, vehicle control, or positive control to groups of mice (n=8-10) via the desired route (e.g., intraperitoneal or oral).
-
After a predetermined time for drug absorption (e.g., 30-60 minutes), apply the electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes wetted with saline.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The compound is considered protective if the tonic hindlimb extension is abolished.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
-
Conclusion
This compound is a valuable molecular entity derived from the pharmacologically significant 1,2-benzisoxazole scaffold. While direct biological profiling of this specific compound is not widely reported, the extensive data on its analogues strongly suggest its potential as a versatile building block for developing novel therapeutic agents. The presence of a primary amine allows for straightforward chemical modification to explore a wide range of biological targets, including CNS receptors, critical enzymes in neurodegenerative diseases, and epigenetic regulators in oncology. The favorable computed physicochemical properties further support its utility in drug design. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in the pursuit of new and improved medicines.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Buy Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate [smolecule.com]
- 4. 155204-08-3|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzisoxazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzisoxazole scaffold, a bicyclic heterocyclic system formed by the fusion of a benzene ring and an isoxazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional conformation and ability to engage in various non-covalent interactions allow for potent and selective binding to a wide array of biological targets.[1][2][3] This versatility has led to the development of numerous clinically successful drugs and a plethora of investigational agents across diverse therapeutic areas. This technical guide provides a comprehensive overview of the significant biological activities associated with the benzisoxazole core, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways
Benzisoxazole derivatives are most prominently recognized for their efficacy as atypical antipsychotics. Drugs such as risperidone and iloperidone have become cornerstones in the management of schizophrenia and other psychotic disorders. Their primary mechanism of action involves the balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4]
Quantitative Data: Receptor Binding Affinities
The binding affinities of benzisoxazole-based antipsychotics for their primary targets and various other neurotransmitter receptors are crucial for their efficacy and side-effect profiles. The inhibitory constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) |
| Risperidone | Dopamine D2 | 3.2 |
| Serotonin 5-HT2A | 0.2 | |
| Dopamine D4 | 7.3 | |
| α1A-Adrenergic | 5 | |
| α2A-Adrenergic | 16 | |
| Histamine H1 | 20 | |
| Serotonin 5-HT1A | 420 | |
| Dopamine D1 | 240 | |
| Iloperidone | Serotonin 5-HT2A | 5.6 |
| Dopamine D2 | 6.3 | |
| Dopamine D3 | 7.1 | |
| α1-Adrenergic | 0.36 | |
| Dopamine D4 | 25 | |
| Serotonin 5-HT6 | 43 | |
| Serotonin 5-HT7 | 22 | |
| Serotonin 5-HT1A | 168 | |
| Dopamine D1 | 216 | |
| Histamine H1 | 437 |
Data compiled from multiple sources.[2][3][5]
Signaling Pathways
The therapeutic effects of atypical antipsychotics are mediated through the modulation of complex intracellular signaling cascades following receptor binding.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells expressing the human dopamine D2 receptor (e.g., HEK293-hD2R) or from rat striatal tissue.
-
Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Test Compounds: Benzisoxazole derivatives at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, [³H]Spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Anticancer Activity: Targeting Key Oncogenic Pathways
Recent research has highlighted the potential of the benzisoxazole scaffold in the development of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound that is required for 50% inhibition of cancer cell growth in vitro.
| Compound Class | Cell Line | IC50 (µM) |
| Benzisoxazole-Triazole Hybrids | HeLa (Cervical Cancer) | 5.2 - 15.8 |
| MCF-7 (Breast Cancer) | 3.1 - 12.4 | |
| A549 (Lung Cancer) | 7.9 - 20.1 | |
| Estradiol-Benzisoxazole Chimeras | DU-145 (Prostate Cancer) | 1.8 - 4.5 |
| MRC-5 (Normal Lung Fibroblast) | > 20 | |
| Benzisoxazole-Chalcone Derivatives | HT-29 (Colon Cancer) | 2.5 - 8.9 |
Data is representative and compiled from various research articles. Actual values are compound-specific.
Signaling Pathways
Many benzisoxazole derivatives exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and survival.
References
Exploring the Chemical Space of Benzo[d]isoxazol-3-ylmethanamine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the chemical space of Benzo[d]isoxazol-3-ylmethanamine analogs, a class of compounds with significant therapeutic potential. This document outlines the synthesis, biological activities, and structure-activity relationships (SAR) of these analogs, offering valuable insights for researchers engaged in the discovery of novel therapeutics.
Synthetic Strategies
The synthesis of this compound analogs typically commences with the formation of the core benzo[d]isoxazole ring system, followed by the introduction and modification of the 3-aminomethyl side chain. A common and effective route involves the preparation of a 3-(chloromethyl)benzo[d]isoxazole intermediate.
Experimental Protocol: Synthesis of 3-(Chloromethyl)benzo[d]isoxazole
A key intermediate, 3-(chloromethyl)benzo[d]isoxazole, can be synthesized from an appropriately substituted o-hydroxyphenylketoxime. For instance, N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide can be converted to its oxime, which then undergoes cyclization.[1]
Step 1: Oximation of N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide
-
Suspend N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide in ethanol.
-
Add hydroxylamine hydrochloride and stir the mixture at room temperature.
-
Slowly add pyridine dropwise to the suspension.
-
Continue stirring at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Treat the residue with water and adjust the pH to 4-5 with hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and dry to yield N-(3-(2-chloro-1-(hydroxyimino)ethyl)-4-hydroxyphenyl)acetamide.[1]
Step 2: Cyclization to N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
-
Dissolve the oxime from Step 1 in anhydrous tetrahydrofuran (THF) with pyridine.
-
Cool the solution to 0 °C.
-
Add a solution of thionyl chloride in dry THF dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction to proceed to completion.
-
The resulting N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide can then be isolated and purified.[1]
Experimental Protocol: Synthesis of this compound Analogs
The 3-(chloromethyl)benzo[d]isoxazole intermediate serves as a versatile precursor for the synthesis of various aminomethyl analogs through nucleophilic substitution reactions.
-
Dissolve 3-(chloromethyl)benzo[d]isoxazole in a suitable solvent such as methanol.
-
Add the desired primary or secondary amine (e.g., morpholine, piperidine, or substituted anilines).
-
The reaction can be carried out at room temperature or with gentle heating to facilitate the substitution.
-
Upon completion, the product can be isolated by removing the solvent and purified using standard techniques like column chromatography or recrystallization.[2]
A plausible synthetic workflow is depicted below:
References
Early-Stage Research on Benzo[d]isoxazol-3-ylmethanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of early-stage research concerning Benzo[d]isoxazol-3-ylmethanamine derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document collates and presents key findings on their synthesis, anticonvulsant, antimicrobial, and protein kinase inhibitory properties, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Synthetic Pathways
The synthesis of this compound derivatives typically commences from a substituted 2-hydroxybenzonitrile or a related precursor. A generalized synthetic workflow is depicted below, involving key steps such as cyclization to form the benzo[d]isoxazole core, followed by functionalization at the 3-position to introduce the methanamine side chain, and subsequent derivatization.
Biological Activities and Quantitative Data
This compound derivatives have been investigated for several therapeutic applications. The following sections summarize the key findings and present the associated quantitative data in tabular format for ease of comparison.
Anticonvulsant Activity
Several studies have highlighted the potential of these derivatives as anticonvulsant agents. The primary screening models used are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively.
| Compound ID | Substitution Pattern | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/ED50) | Reference |
| Z-6b | Not specified in abstract | 20.5 | - | >211.15 | 10.3 | [1] |
| 8a | 1-(4-fluorophenyl)pyrrolidine-2,5-dione | 14.90 | - | >300 | >20.13 | [2] |
| 7d | 1-cyclohexylpyrrolidine-2,5-dione | - | 42.30 | >300 | >7.09 | [2] |
Antimicrobial Activity
The antimicrobial potential of benzo[d]isoxazole derivatives has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the most common metric used to quantify this activity.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 32 | Escherichia coli | Not specified, "good activity" | [3] |
| Compound 32 | Klebsiella pneumoniae | Not specified, "good activity" | [3] |
| Compound 32 | Salmonella typhi | Not specified, "good activity" | [3] |
| Compound 32 | Bacillus subtilis | Not specified, "good activity" | [3] |
| Compounds 25-28 | Bacillus subtilis ATCC 6633 | Not specified, "very good activity" | [3] |
| Compounds 25-28 | Escherichia coli ATCC 35218 | Not specified, "very good activity" | [3] |
| Compounds 50-52 | Mycobacterium tuberculosis H37Rv | 3.12 | [3] |
| Compounds 53, 54 | Mycobacterium tuberculosis H37Rv | 6.25, 3.25 | [3] |
| Compound 55 | Mycobacterium tuberculosis H37Rv | 6.25 | [3] |
Protein Kinase Inhibition
A significant area of investigation for these derivatives is their role as protein kinase inhibitors, which are crucial targets in oncology and inflammatory diseases. The half-maximal inhibitory concentration (IC50) is used to measure the potency of these compounds.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 8d, 8e, 12, 28a-d, 28h, 28i | c-Met | < 10 | [4] |
| 28a | c-Met | 1.8 | [4] |
| 15, 31 | HIF-1α transcription | 24 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound derivatives.
Synthesis of 3-(Chloromethyl)benzo[d]isoxazole
A common precursor for the synthesis of this compound is 3-(chloromethyl)benzo[d]isoxazole. A representative synthetic procedure is as follows:
-
Oxime Formation: N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide is suspended in ethanol. Hydroxylamine hydrochloride is added, and the mixture is stirred. Pyridine is then added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed in vacuo, and the residue is treated with water and acidified to yield the oxime.[6]
-
Cyclization and Chlorination: The oxime is dissolved in anhydrous tetrahydrofuran (THF). In the presence of pyridine, thionyl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed. The product, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, is then isolated and purified.[6]
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for assessing anticonvulsant activity against generalized tonic-clonic seizures.
-
Animals: Male CF-1 or C57BL/6 mice are commonly used.[7]
-
Procedure:
-
The test compound is administered to a group of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.
-
At the time of predicted peak effect, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal electrodes.[7]
-
Prior to stimulation, the corneas are anesthetized with a topical anesthetic (e.g., 0.5% tetracaine hydrochloride).[7]
-
-
Endpoint: The presence or absence of a tonic hindlimb extension for at least 3 seconds is observed. Abolition of the tonic hindlimb extension is considered protection.[7]
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is employed to identify compounds that may be effective against absence and myoclonic seizures.
-
Animals: Male CF-1 or C57BL/6 mice are typically used.
-
Procedure:
-
The test compound is administered to the animals.
-
At the time of peak effect, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg in CF-1 mice).
-
The animals are then observed for a set period (e.g., 30 minutes) for the onset of seizures.
-
-
Endpoint: The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds.
-
Data Analysis: The ED50, the dose of the compound that protects 50% of the animals from clonic seizures, is determined.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound on the activity of a specific protein kinase.
-
Principle: The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated from the ADP.
-
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96- or 384-well plates
-
-
Procedure:
-
A serial dilution of the test compound is prepared in DMSO.
-
In a multi-well plate, the test compound, kinase, and substrate are combined in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
96-well microtiter plates
-
-
Procedure:
-
A stock solution of the test compound is prepared and serially diluted in the broth medium in a 96-well plate.
-
A standardized inoculum of the test microorganism is prepared and added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Endpoint: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their interaction with various molecular targets. The following diagrams illustrate some of the implicated signaling pathways.
Inhibition of c-Met Signaling Pathway
Several derivatives have shown potent inhibition of the c-Met receptor tyrosine kinase, a key player in cancer cell proliferation, survival, and metastasis.
Inhibition of HIF-1α Transcriptional Activity
Certain derivatives have been identified as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity, a critical process in tumor adaptation to hypoxic conditions.
Conclusion
The early-stage research on this compound derivatives reveals a promising and versatile chemical scaffold with significant therapeutic potential across multiple domains, including neurology, infectious diseases, and oncology. The data presented in this technical guide highlights the potent anticonvulsant, antimicrobial, and kinase inhibitory activities of these compounds. The detailed experimental protocols provide a foundation for researchers to further explore and build upon these initial findings. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic and pharmacodynamic properties, and further investigating the mechanisms of action to advance these promising derivatives towards clinical development.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. chemisgroup.us [chemisgroup.us]
- 6. mdpi.com [mdpi.com]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Methodological & Application
"step-by-step synthesis protocol for Benzo[d]isoxazol-3-ylmethanamine"
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-
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-
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-
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-
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Application Notes and Protocols for the Characterization of Benzo[d]isoxazol-3-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the characterization of Benzo[d]isoxazol-3-ylmethanamine using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers in confirming the identity, purity, and structural integrity of this compound, which is a valuable building block in medicinal chemistry.
Nuclear Magnetic Resonance (NMR) Characterization
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The following protocols and data provide a framework for the analysis of this compound. While specific experimental data for this exact molecule is not widely published, the provided data is based on the analysis of closely related benzo[d]isoxazole derivatives and established principles of NMR spectroscopy.[1][2][3][4]
Predicted ¹H and ¹³C NMR Spectral Data
The expected chemical shifts for this compound are summarized below. These values are predicted based on the analysis of the parent 1,2-benzisoxazole and related substituted analogs.[1] Actual experimental values may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH (4H) | 7.20 - 7.90 | Multiplet | - |
| Methylene CH₂ (2H) | ~4.0 - 4.2 | Singlet or Broad Singlet | - |
| Amine NH₂ (2H) | ~1.5 - 3.0 (variable) | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Quaternary C (C=N) | ~165 |
| Quaternary C (C-O) | ~157 |
| Aromatic CH | 110 - 135 |
| Aromatic Quaternary C | 120 - 150 |
| Methylene CH₂ | ~40 - 45 |
Experimental Protocol: NMR Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
1.2.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
1.2.2. NMR Spectrometer Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. A spectral width of 0-12 ppm is typically sufficient.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required compared to the ¹H spectrum. A spectral width of 0-200 ppm is generally appropriate.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
High-Performance Liquid Chromatography (HPLC) Characterization
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and is crucial in drug development. The following protocol provides a starting point for developing a robust analytical method for this compound.
Recommended HPLC Method Parameters
The following conditions are based on methods used for similar aromatic amines and benzoisoxazole derivatives and should provide a good starting point for method development and optimization.[5][6][7]
Table 3: Recommended HPLC Conditions for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Waters μBondapak C18, 300 x 3.9 mm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) |
| Example Gradient | Start with 10% Acetonitrile, ramp to 90% Acetonitrile over 20 minutes |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV detector at 254 nm or 270 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
Experimental Protocol: HPLC Analysis
This protocol describes the steps for analyzing the purity of this compound by HPLC.
2.2.1. Sample and Standard Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water).
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the working standard using the mobile phase as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
2.2.2. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Conclusion
The protocols and data presented provide a comprehensive guide for the NMR and HPLC characterization of this compound. While the NMR data is predictive, it serves as a strong foundation for spectral interpretation. The HPLC method offers a robust starting point for purity assessment. These analytical techniques are essential for ensuring the quality and integrity of this compound in research and drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. DSpace [openresearch.okstate.edu]
- 4. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Methods for Benzo[d]isoxazol-3-ylmethanamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of Benzo[d]isoxazol-3-ylmethanamine derivatives. The methodologies outlined are essential for screening and characterizing the biological activities of this important class of compounds, which have shown potential in various therapeutic areas, including oncology, infectious diseases, and neurology.
Overview of Biological Activities and In Vitro Assays
This compound derivatives have been investigated for a range of biological activities. Key areas of interest and the corresponding in vitro assays are summarized below:
-
Anticancer Activity: Particularly as Bromodomain and Extra-Terminal (BET) inhibitors in prostate cancer and against other cancer cell lines. The primary assay for this is the cell viability/cytotoxicity assay.
-
Antimicrobial Activity: Against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter determined through broth microdilution assays.
-
Antipsychotic Potential: Primarily through interaction with dopamine D2 and serotonin 5-HT2A receptors. Receptor binding assays are crucial for determining the affinity of these compounds for their targets.
-
Enzyme Inhibition: For example, as antagonists of the Exchange Protein Directly Activated by cAMP (EPAC). Fluorescence-based competition assays are employed to quantify inhibitory activity.
Quantitative Data Summary
The following tables summarize quantitative data for various this compound derivatives from preclinical studies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 17b (BET bivalent inhibitor) | LNCaP (Prostate Cancer) | Cell Growth | Not explicitly stated, but 32-fold more potent than monovalent inhibitor 7 | [1] |
| Y06037 (monovalent BET inhibitor 7) | LNCaP (Prostate Cancer) | Cell Growth | Not explicitly stated | [1] |
| 67-70 | HT-29 (Colon Cancer) | Anticancer Activity | Not specified | [2] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Organism | Assay Type | MIC (µg/mL) | Reference |
| 29 | G. candidum | Antifungal | 44.8 µM | [2] |
| 37 | S. aureus | Antibacterial | >1 | [2] |
| 50-52 | Mycobacterium tuberculosis H37Rv | Antitubercular | 3.12 | [2] |
Table 3: Receptor Binding Affinity of this compound Derivatives
| Compound ID | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Risperidone | 5-HT2A | Binding Affinity | - | 0.3 ± 0.01 | [2] |
| Risperidone | D2 | Binding Affinity | - | 5.9 ± 0.8 | [2] |
| 61 (Abaperidone) | D2 | Binding Affinity | 17.0 | - | [2] |
| 61 (Abaperidone) | 5-HT2A | Binding Affinity | 6.2 | - | [2] |
Table 4: Enzyme Inhibition by this compound Derivatives
| Compound ID | Enzyme | Assay Type | IC50 (µM) | Reference |
| 23 | EPAC | Fluorescence-based competition | 5.6 | [3] |
| 24 | EPAC | Fluorescence-based competition | 5.6 | [3] |
| 25 | EPAC | Fluorescence-based competition | 3.6 | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound derivatives on the viability of cancer cell lines such as LNCaP and HT-29.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., LNCaP, HT-29)
-
Complete growth medium (e.g., RPMI-1640 or McCoy's 5A with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial strains.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, M. tuberculosis)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 for M. tuberculosis)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance to determine growth inhibition.
Receptor Binding Assay (Dopamine D2 and Serotonin 5-HT2A)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound derivatives for specific neurotransmitter receptors.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The affinity of the test compound is determined by its ability to displace the radioligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human D2 or 5-HT2A receptor gene)
-
Radiolabeled ligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A)
-
Unlabeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol for D2, Mianserin for 5-HT2A)
-
This compound derivatives
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled ligand to saturate the receptors.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Subtract the non-specific binding from the total binding.
-
IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Ki Calculation: Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway
Caption: BET inhibitor signaling pathway in prostate cancer.
Experimental Workflows
Caption: MTT assay experimental workflow.
Caption: Broth microdilution MIC assay workflow.
References
Application Notes and Protocols: Benzo[d]isoxazol-3-ylmethanamine as a Versatile Intermediate in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Benzo[d]isoxazol-3-ylmethanamine and its derivatives as key intermediates in the preparation of Active Pharmaceutical Ingredients (APIs), with a primary focus on the anticonvulsant drug Zonisamide. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this area.
Introduction
The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several clinically significant drugs. This compound, with its reactive primary amine, serves as a valuable building block for the introduction of diverse functionalities, leading to the synthesis of various therapeutic agents. This document specifically explores its application in the synthesis of the antiepileptic drug Zonisamide, providing both established and theoretical synthetic pathways.
Featured API: Zonisamide
Zonisamide is a sulfonamide anticonvulsant used in the treatment of epilepsy. Its mechanism of action involves the blockade of voltage-gated sodium channels and T-type calcium channels, which stabilizes neuronal membranes and suppresses neuronal hypersynchronization.
Signaling Pathway of Zonisamide
The therapeutic effects of Zonisamide are primarily achieved through its interaction with ion channels in neuronal membranes. The diagram below illustrates the key mechanisms of action.
Application Notes and Protocols: Design and Synthesis of Novel Anticonvulsants from Benzo[d]isoxazol-3-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel anticonvulsant agents derived from the benzo[d]isoxazol-3-ylmethanamine scaffold. Detailed experimental protocols for synthesis and anticonvulsant screening are provided, along with a summary of quantitative data and a proposed mechanism of action.
Drug Design and Synthesis Workflow
The development of novel anticonvulsants from the benzo[d]isoxazole core follows a structured workflow, beginning with the identification of a promising pharmacophore and culminating in the synthesis and evaluation of candidate compounds. This process is iterative, with data from biological testing informing the design of subsequent generations of molecules.
Caption: A logical workflow for the design and development of novel anticonvulsants.
Experimental Protocols
The following are detailed methodologies for the synthesis of a representative novel anticonvulsant and the key in vivo experiments for evaluating anticonvulsant efficacy and neurotoxicity.
Synthesis of Novel Benzo[d]isoxazole Derivatives
This protocol describes the synthesis of a series of novel benzo[d]isoxazole derivatives, exemplified by the compound Z-6b, which has shown significant anticonvulsant activity.[1]
Step 1: Synthesis of Intermediate 3-(chloromethyl)benzo[d]isoxazole
-
To a solution of benzo[d]isoxazol-3-ylmethanol in dichloromethane (DCM), add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 3-(chloromethyl)benzo[d]isoxazole.
Step 2: Synthesis of Final Benzo[d]isoxazole Derivatives (e.g., Z-6b)
-
To a solution of a substituted amine in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate.
-
Add 3-(chloromethyl)benzo[d]isoxazole to the mixture.
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
-
Animals: Adult male Kunming mice (18-22 g).
-
Apparatus: An electroconvulsiometer with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
At the time of peak effect (e.g., 30 minutes post-administration), apply an electrical stimulus (50 mA, 0.2 s, 60 Hz) through corneal electrodes moistened with saline.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The abolition of the tonic hindlimb extension is considered the endpoint for protection.
-
-
Quantification: Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension seizure.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures.
-
Animals: Adult male Kunming mice (18-22 g).
-
Procedure:
-
Administer the test compound or vehicle i.p.
-
At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg).
-
Observe the animals for the onset of clonic seizures for a period of 30 minutes.
-
Protection is defined as the absence of clonic seizures.
-
-
Quantification: Determine the ED50, the dose that protects 50% of the animals from clonic seizures.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the neurotoxic side effects of the test compounds.
-
Animals: Adult male Kunming mice (18-22 g).
-
Apparatus: A rotarod apparatus with a rotating rod.
-
Procedure:
-
Train the mice to stay on the rotating rod (e.g., at 12 rpm) for a set period (e.g., 1 minute) for three consecutive trials.
-
On the test day, administer the test compound or vehicle i.p.
-
At the time of peak effect, place the mice on the rotarod and record the time they are able to maintain their balance.
-
A mouse is considered to have failed the test if it falls off the rod within the test period.
-
-
Quantification: Determine the median toxic dose (TD50), which is the dose that causes 50% of the animals to fail the test.
Data Presentation
The anticonvulsant activity and neurotoxicity of a series of synthesized benzo[d]isoxazole derivatives were evaluated. The results are summarized in the table below. The Protective Index (PI) is calculated as TD50/ED50, with a higher value indicating a better safety profile.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) (MES) |
| Z-6a | 25.3 | >100 | 235.4 | 9.3 |
| Z-6b | 20.5 | >100 | 211.8 | 10.3[1] |
| Z-6c | 33.1 | >100 | 256.7 | 7.8 |
| Z-6d | 28.9 | >100 | 243.1 | 8.4 |
| Phenytoin | 9.5 | >100 | 68.5 | 7.2 |
| Carbamazepine | 8.8 | >100 | 75.3 | 8.6 |
Data extracted from Huang et al., 2022.[1]
Mechanism of Action and Signaling Pathway
The anticonvulsant effect of these novel benzo[d]isoxazole derivatives is proposed to be mediated through the selective blockade of the voltage-gated sodium channel subtype NaV1.1.[1] Malfunctions in NaV1.1 channels are strongly associated with epilepsy.[1] By selectively inhibiting these channels, the compounds can reduce neuronal hyperexcitability without significantly affecting other sodium channel isoforms, potentially leading to fewer side effects.
Caption: Proposed mechanism of action of novel benzo[d]isoxazole anticonvulsants.
Electrophysiological studies using patch-clamp techniques have demonstrated that compounds like Z-6b significantly inhibit the currents mediated by NaV1.1 channels while having minimal effect on other isoforms such as NaV1.2, NaV1.3, and NaV1.6.[1] This selectivity is a key aspect of their design and contributes to their favorable therapeutic window.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticonvulsant drugs. The synthesized derivatives have demonstrated potent anticonvulsant activity in preclinical models, coupled with a good safety profile. The selective blockade of NaV1.1 channels appears to be a key mechanism of action, offering the potential for targeted therapy with reduced side effects compared to non-selective sodium channel blockers. Further optimization of this chemical series could lead to the identification of clinical candidates for the treatment of epilepsy.
References
Application of Benzo[d]isoxazol-3-ylmethanamine in Cancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[d]isoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of benzo[d]isoxazol-3-ylmethanamine, in particular, have emerged as promising candidates in oncology research. These compounds have been investigated as potent and selective inhibitors of various cancer-relevant targets, including epigenetic readers and protein kinases. This document provides a detailed overview of the applications of this chemical scaffold in cancer drug discovery, complete with quantitative data, experimental protocols for key assays, and diagrams of relevant signaling pathways and workflows.
Data Presentation: Quantitative Efficacy of Benzo[d]isoxazole Derivatives
The following tables summarize the in vitro efficacy of various benzo[d]isoxazole derivatives against key cancer targets and cell lines. This data highlights the potency and selectivity that can be achieved through chemical modifications of the core scaffold.
Table 1: Inhibition of Bromodomain and Extra-Terminal (BET) Proteins
| Compound ID | Target | Assay Type | Kd (nM) | Cellular IC50 (µM) | Cell Line | Cancer Type | Reference |
| 6i (Y06036) | BRD4(1) | Not Specified | 82 | - | - | - | [1] |
| 7m (Y06137) | BRD4(1) | Not Specified | 81 | - | - | - | [1] |
| 11h | BRD4(1) | Not Specified | - | 0.78 | MV4-11 | Acute Myeloid Leukemia | |
| 11r | BRD4(1) | Not Specified | - | 0.87 | MV4-11 | Acute Myeloid Leukemia | |
| 17b | BET | Cell Growth | - | LNCaP: 32-fold more potent than monovalent inhibitor 7 | LNCaP | Prostate Cancer |
Table 2: Inhibition of c-Met Kinase
| Compound ID | Target | Assay Type | Enzymatic IC50 (nM) | Cellular IC50 (µM) | Cell Line | Cancer Type | Reference |
| 28a | c-Met | Enzymatic/Cellular | 1.8 | 0.18 | EBC-1 | Non-small cell lung cancer | [2] |
| 8d | c-Met | Enzymatic | <10 | - | - | - | [2] |
| 8e | c-Met | Enzymatic | <10 | - | - | - | [2] |
| 12 | c-Met | Enzymatic | <10 | - | - | - | [2] |
| 28b | c-Met | Enzymatic | <10 | - | - | - | [2] |
| 28c | c-Met | Enzymatic | <10 | - | - | - | [2] |
| 28d | c-Met | Enzymatic | <10 | - | - | - | [2] |
| 28h | c-Met | Enzymatic | <10 | - | - | - | [2] |
| 28i | c-Met | Enzymatic | <10 | - | - | - | [2] |
Table 3: Inhibition of Traf2- and Nck-Interacting Kinase (TNIK)
| Compound ID | Target | Assay Type | Enzymatic IC50 (µM) | Reference |
| 8g | TNIK | Enzymatic | 0.050 |
Signaling Pathways and Mechanisms of Action
Benzo[d]isoxazole derivatives achieve their anti-cancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and gene transcription. The following diagrams illustrate the key pathways targeted by these compounds.
BET Bromodomain Inhibition Pathway
Derivatives of benzo[d]isoxazole have been developed as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and super-enhancers of key oncogenes like MYC and genes regulated by the Androgen Receptor (AR).[3] By competitively binding to the acetyl-lysine binding pockets of BRD4, these inhibitors displace it from chromatin, leading to the downregulation of oncogenic gene expression programs. This mechanism is particularly relevant in castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML).[1]
Caption: BET inhibition by Benzo[d]isoxazole derivatives.
c-Met Signaling Pathway Inhibition
The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration.[4] Aberrant c-Met activation is a driver in various cancers, including non-small cell lung cancer (NSCLC).[4] Benzo[d]isoxazole-based compounds have been identified as potent ATP-competitive inhibitors of c-Met, effectively blocking its kinase activity and downstream signaling.[2]
Caption: Inhibition of the c-Met signaling cascade.
TNIK and Wnt Signaling Pathway Inhibition
In colorectal cancer (CRC), the Wnt signaling pathway is often constitutively active. Traf2- and Nck-interacting kinase (TNIK) is a critical downstream component that interacts with and phosphorylates TCF4, a key transcription factor in the Wnt pathway.[5] This phosphorylation is essential for the transcriptional activation of Wnt target genes. Benzo[d]oxazol-2(3H)-one derivatives, structurally related to the benzo[d]isoxazole scaffold, have been shown to inhibit TNIK, thereby suppressing Wnt-driven transcription and the proliferation of CRC cells.
Caption: TNIK inhibition in the Wnt signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Benzo[d]isoxazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzo[d]isoxazole derivative in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (e.g., for c-Met or TNIK)
This protocol describes a general method for measuring the inhibition of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., c-Met, TNIK)
-
Kinase-specific substrate (e.g., a peptide or protein like Myelin Basic Protein)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
ATP solution
-
Benzo[d]isoxazole derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the benzo[d]isoxazole inhibitor in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase assay buffer
-
Inhibitor dilution or vehicle (DMSO)
-
Substrate solution
-
Diluted kinase enzyme
-
-
Initiation: Start the kinase reaction by adding ATP to a final concentration near the Km for the specific enzyme. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. This typically involves:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Western Blotting for Target Protein Modulation
This protocol is used to detect changes in protein expression or phosphorylation status following treatment.
Materials:
-
Cancer cells treated with benzo[d]isoxazole derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-c-Myc, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control like actin.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows in the discovery and characterization of benzo[d]isoxazole-based cancer drug candidates.
Drug Discovery and Preclinical Evaluation Workflow
This workflow outlines the major steps from initial screening to in vivo testing.
Caption: Preclinical drug discovery workflow.
These application notes and protocols provide a framework for researchers interested in exploring the therapeutic potential of this compound derivatives in cancer drug discovery. The versatility of this scaffold allows for the development of potent and selective inhibitors against a range of important cancer targets.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Role of HGF/c-Met Signaling in Non-Small Cell Lung Cancer Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of BET Bromodomain Proteins in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Development of Antimicrobial Agents Using the Benzisoxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The benzisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant antimicrobial potential.[1][2][3] This document provides a detailed overview of the development of antimicrobial agents based on the benzisoxazole core, including key quantitative data, comprehensive experimental protocols, and visualizations of workflows and proposed mechanisms of action. These notes are intended to serve as a practical guide for researchers actively engaged in the discovery and development of novel antimicrobial drugs.
Antimicrobial Activity of Benzisoxazole Derivatives
Numerous studies have reported the synthesis and evaluation of benzisoxazole derivatives against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various benzisoxazole derivatives against selected microbial strains.
Table 1: Antibacterial Activity of Benzisoxazole Derivatives
| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) |
| Compound 32[1] | Escherichia coli | Good Activity |
| Klebsiella pneumoniae | Good Activity | |
| Salmonella typhi | Good Activity | |
| Bacillus subtilis | Good Activity | |
| Compounds 25-28[1] | Bacillus subtilis ATCC 6633 | Very Good Activity |
| Escherichia coli ATCC 35218 | Very Good Activity | |
| Compound 37[1] | Staphylococcus aureus | High Activity (at 1 µg/mL) |
| Compound 17[1] | Various microorganisms | 6–19 |
| 3,6-dihydroxy-1,2-benzisoxazole[4][5][6][7] | Multi-drug resistant Acinetobacter baumannii | as low as 6.25 |
| Compounds 50–52[1] | Mycobacterium tuberculosis H37Rv | 3.12 |
| Compound 53[1] | Mycobacterium tuberculosis H37Rv | 6.25 |
| Compound 54[1] | Mycobacterium tuberculosis H37Rv | 3.25 |
| Compound 55[1] | Mycobacterium tuberculosis H37Rv | 6.25 |
Table 2: Antifungal Activity of Benzisoxazole Derivatives
| Compound ID/Reference | Fungal Strain | MIC (µg/mL) |
| Compounds 38–40[1] | Aspergillus niger | Excellent Inhibitory Activity |
| Aspergillus flavus | Excellent Inhibitory Activity | |
| Fusarium oxysporum | Excellent Inhibitory Activity | |
| Trichoderma spp. | Excellent Inhibitory Activity | |
| Fusarium moniliforme | Excellent Inhibitory Activity | |
| Penicillium spp. | Excellent Inhibitory Activity | |
| Compound 29[1] | Geotrichum candidum | 44.8 µM |
| Compound 30[1] | Not specified | 839.5 µM |
| Compound 31[1] | Not specified | 584.2 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and antimicrobial evaluation of benzisoxazole derivatives.
Synthesis of Benzisoxazole Derivatives
A common method for synthesizing benzisoxazole derivatives involves microwave-assisted synthesis, which offers rapid and efficient reactions with high yields.[8]
Protocol: Microwave-Assisted Synthesis of Benzisoxazole Derivatives
Materials:
-
5,5-dimethylcyclohexane-1,3-dione (Dimedone)
-
Substituted benzaldehyde
-
Hydroxylamine hydrochloride
-
Ethanol
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Distilled water
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of dimedone, a substituted benzaldehyde, and hydroxylamine hydrochloride in ethanol.
-
Place the vessel in the microwave reactor and irradiate for a suitable time (e.g., 9 minutes) at a specific power level.[8]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold distilled water to precipitate the product.
-
Collect the precipitate by filtration and wash with cold distilled water.
-
Dry the solid product thoroughly.
-
Characterize the synthesized compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][9]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be determined using standard methods such as the agar well diffusion method for preliminary screening and the microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Agar Well Diffusion Method
Materials:
-
Nutrient agar plates (e.g., Mueller-Hinton agar)
-
Sterile cotton swabs
-
Bacterial or fungal cultures adjusted to 0.5 McFarland standard
-
Synthesized benzisoxazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Streptomycin for bacteria, Amphotericin B for fungi)[8]
-
Negative control (solvent)
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare a lawn of the test microorganism on the surface of the nutrient agar plate using a sterile cotton swab dipped in the microbial suspension.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution into one well.
-
In separate wells, add the same volume of the positive and negative controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Protocol: Broth Microdilution Method for MIC Determination
Materials:
-
Sterile 96-well microtiter plates
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
Bacterial or fungal inoculum adjusted to the appropriate concentration
-
Synthesized benzisoxazole compounds dissolved in a suitable solvent
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
-
Growth control (broth with inoculum only)
-
Microplate reader or visual inspection
Procedure:
-
Dispense a fixed volume of nutrient broth into all wells of the 9-well plate.
-
Create a serial two-fold dilution of the test compound directly in the plate by transferring a specific volume of the compound from one well to the next.
-
Add the microbial inoculum to each well, except for the negative control wells.
-
Include wells for positive, negative, and growth controls.
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth. This can be done visually or by using a microplate reader to measure absorbance.
Visualizing Workflows and Mechanisms of Action
Experimental Workflow for Antimicrobial Drug Discovery
The following diagram illustrates a typical workflow for the discovery and evaluation of novel antimicrobial agents based on the benzisoxazole scaffold.
Caption: Workflow for antimicrobial drug discovery using the benzisoxazole scaffold.
Proposed Mechanisms of Antimicrobial Action
Several mechanisms of action have been proposed for the antimicrobial effects of benzisoxazole derivatives.
A. Inhibition of Bacterial Type II Topoisomerases
Some benzisoxazole derivatives have been shown to inhibit bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, and repair, making them attractive targets for antibacterial agents.
Caption: Proposed mechanism of action via inhibition of bacterial topoisomerases.
B. Inhibition of Chorismate Pyruvate-Lyase and 4-Hydroxybenzoate Octaprenyltransferase
For the naturally occurring 3,6-dihydroxy-1,2-benzisoxazole, a proposed mechanism of action against Acinetobacter baumannii involves the inhibition of enzymes in the chorismate pathway.[4][5][6][7] Specifically, chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase have been identified as potential targets.
Caption: Proposed inhibition of chorismate pathway enzymes by a benzisoxazole derivative.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. "Identification of a Bacteria-produced Benzisoxazole with Antibiotic Ac" by Robert W. Deering, E. Whalen et al. [digitalcommons.uri.edu]
- 5. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. jctjournal.com [jctjournal.com]
Application Notes and Protocols for N-Alkylation of Benzo[d]isoxazol-3-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]isoxazol-3-ylmethanamine and its derivatives are significant scaffolds in medicinal chemistry. The N-alkylation of the primary amino group is a crucial step in the synthesis of a wide array of biologically active compounds. This document provides detailed experimental procedures for the N-alkylation of this compound using two common and effective methods: direct alkylation with alkyl halides and reductive amination. These protocols are designed to serve as a comprehensive guide for researchers in drug discovery and development.
Method 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. It is a straightforward approach for introducing a variety of alkyl groups. However, a key challenge is controlling the degree of alkylation to prevent the formation of over-alkylated products.
Reaction Principle
The primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. A base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. The choice of base and solvent is critical to favor mono-alkylation.
Experimental Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.2 eq) to the stirred solution.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the base.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water and brine to remove the solvent and other aqueous-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Data Presentation
| Entry | Alkyl Halide (R-X) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 12 | 78 |
| 2 | Ethyl Iodide | Et₃N | MeCN | 18 | 65 |
| 3 | Propyl Bromide | K₂CO₃ | DMF | 16 | 72 |
| 4 | Butyl Iodide | Et₃N | MeCN | 24 | 68 |
Experimental Workflow Diagram
Caption: Workflow for Direct N-Alkylation.
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a highly effective two-step, one-pot method for N-alkylation that offers excellent control over the degree of substitution, thus minimizing over-alkylation. This method is particularly useful for synthesizing secondary amines.
Reaction Principle
The primary amine first reacts with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated amine.
Experimental Protocol
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Dissolution: Dissolve the reactants in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the imine. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the pure N-alkylated product.
Data Presentation
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 85 |
| 2 | Acetone | NaBH(OAc)₃ | DCE | 16 | 75 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | MeOH | 14 | 80 |
| 4 | Butyraldehyde | NaBH(OAc)₃ | DCE | 12 | 82 |
Experimental Workflow Diagram
Caption: Workflow for N-Alkylation via Reductive Amination.
Conclusion
The choice between direct alkylation and reductive amination will depend on the specific alkyl group to be introduced, the availability of starting materials, and the desired selectivity. Direct alkylation is a classic method that is effective for a range of alkyl halides. Reductive amination is a milder and often more selective alternative, particularly for the synthesis of secondary amines, and it avoids the use of halogenated reagents. Both protocols provided here offer robust starting points for the synthesis of novel N-alkylated this compound derivatives for further investigation in drug discovery programs.
"handling and safety precautions for Benzo[d]isoxazol-3-ylmethanamine"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and safety of Benzo[d]isoxazol-3-ylmethanamine and its salts (e.g., hydrochloride). Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, the following guidelines are based on safety data for structurally related benzisoxazole derivatives and primary aromatic amines. Researchers should treat this compound with caution and handle it in a controlled laboratory environment.
Chemical and Physical Properties
| Property | 1,2-Benzisoxazole | Notes |
| Appearance | Liquid | This compound is likely to be a solid or oil at room temperature. |
| Boiling Point | 90-92 °C/15 mmHg[1] | The boiling point will be significantly higher for the methanamine derivative. |
| Density | 1.174 g/mL at 25 °C[1] | The density is expected to be in a similar range. |
| Storage | 2-8°C[1] | Cool, dry, and dark storage conditions are recommended. |
Safety and Handling Precautions
This compound contains a primary aromatic amine moiety and a benzisoxazole core. Primary aromatic amines are a class of compounds that can be readily absorbed through the skin and may have carcinogenic properties.[2] Benzisoxazole derivatives are often associated with skin, eye, and respiratory irritation.[3][4] Therefore, stringent safety measures are essential.
Hazard Identification and Classification
Based on analogous compounds, the potential hazards are summarized below:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. |
| Carcinogenicity (Potential) | GHS08 | Danger | H350: May cause cancer (Precautionary). |
Personal Protective Equipment (PPE)
A comprehensive set of PPE should be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles with side shields or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If handling powders or aerosols, a respirator with an appropriate filter may be necessary. |
Handling and Storage
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a chemical fume hood. Wash hands thoroughly after handling. Avoid the formation of dust and aerosols.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
General Workflow for Handling this compound
The following workflow outlines the key stages for safely handling this chemical in a research setting.
Caption: General laboratory workflow for chemical handling.
Synthesis of this compound (Representative Protocol)
A specific, detailed experimental protocol for the synthesis of this compound from the primary literature could not be obtained. The original synthesis is cited in a patent as being described by Pigini, M., et al. in the European Journal of Medicinal Chemistry, 1975, 10(1), 29-32.
The following is a representative, general protocol for the synthesis of a primary amine from a related starting material, which may be adapted by a qualified chemist. This is not the specific protocol for this compound.
Reaction Scheme (Hypothetical):
Starting Material (e.g., a nitrile or an oxime derivative of a benzo[d]isoxazole) → Reduction → this compound
Materials and Reagents:
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Appropriate Benzo[d]isoxazole precursor
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Reducing agent (e.g., Lithium aluminum hydride (LAH), Borane-tetrahydrofuran complex)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
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Deionized water
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Sodium sulfate or Magnesium sulfate
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Acids and bases for workup (e.g., HCl, NaOH)
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Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
Procedure:
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of the Benzo[d]isoxazole precursor is prepared in an anhydrous solvent in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
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Reduction: The flask is cooled in an ice bath. A solution of the reducing agent (e.g., LAH in THF) is added dropwise to the stirred solution of the precursor.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for a specified period, while being monitored by an appropriate method (e.g., Thin Layer Chromatography).
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water, while cooling in an ice bath.
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Workup: The resulting slurry is filtered, and the solid is washed with an organic solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product may be purified by a suitable method such as column chromatography or crystallization.
Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information on the specific signaling pathways directly modulated by this compound. It is primarily documented as a chemical intermediate in the synthesis of compounds targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The logical relationship for its use in drug discovery is outlined below.
References
- 1. Volume VI Issue IV - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[d]isoxazol-3-ylmethanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[d]isoxazol-3-ylmethanamine.
Troubleshooting Guide
Issue 1: Low or No Yield of 3-(Halomethyl)benzo[d]isoxazole Intermediate
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Question: My cyclization of the ortho-hydroxyaryl ketoxime to form the 3-(halomethyl)benzo[d]isoxazole is resulting in a low yield. What are the potential causes and solutions?
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Answer: Low yields in this step can often be attributed to incomplete oxime formation, improper cyclization conditions, or degradation of the product.
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Incomplete Oxime Formation: Ensure the reaction between the ortho-hydroxyaryl ketone and hydroxylamine has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or the equivalents of hydroxylamine.
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Cyclization Conditions: The cyclization step, often carried out with a dehydrating agent like thionyl chloride or a base, is critical.[1] Ensure anhydrous conditions, as water can quench the reagents. The choice of base and solvent can also be crucial; pyridine in an anhydrous solvent like THF is a common choice.[1]
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Product Degradation: The 3-(halomethyl)benzo[d]isoxazole can be unstable. Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions. It is often recommended to use the crude product in the next step immediately after a quick work-up and solvent removal.
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Issue 2: Multiple Products in the Amination Step
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Question: I am observing multiple spots on my TLC plate after the amination of 3-(halomethyl)benzo[d]isoxazole. What are these side products and how can I minimize them?
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Answer: The formation of multiple products in the amination step is a common issue, typically arising from over-alkylation or competing elimination reactions.
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Over-alkylation: The primary amine product, this compound, can act as a nucleophile and react with another molecule of the 3-(halomethyl)benzo[d]isoxazole starting material to form a secondary amine. To minimize this, use a large excess of the aminating agent (e.g., ammonia or a protected amine equivalent). Running the reaction at lower temperatures and for a shorter duration can also favor the formation of the primary amine.
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Quaternary Ammonium Salt Formation: A third alkylation of the secondary amine can lead to the formation of a quaternary ammonium salt. This is more likely with highly reactive alkylating agents and can be suppressed by the methods mentioned above.
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Elimination Reactions: The presence of a strong, sterically hindered base can promote the elimination of HX from the 3-(halomethyl)benzo[d]isoxazole, leading to the formation of a methylenebenzo[d]isoxazole intermediate, which can then polymerize or react further. Use a non-nucleophilic base in appropriate stoichiometry if a base is required.
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Issue 3: Isoxazole Ring Opening
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Question: My NMR analysis suggests that the benzo[d]isoxazole ring may have opened during the synthesis. What conditions can cause this and how can it be prevented?
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Answer: The isoxazole ring is susceptible to cleavage under certain conditions.
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Strong Basic Conditions: Exposure to strong bases, especially at elevated temperatures, can lead to the cleavage of the N-O bond of the isoxazole ring. If a base is necessary, use a milder base (e.g., potassium carbonate) and maintain a low reaction temperature.
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Reductive Cleavage: Certain reducing agents, particularly those used for catalytic hydrogenation under harsh conditions, can cause the reductive cleavage of the N-O bond. When reducing a nitrile to form the amine, select milder reducing agents like lithium aluminum hydride (LAH) or borane complexes and carefully control the reaction temperature.
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Thermal Instability: Isoxazole rings can undergo thermal decomposition at high temperatures, which may lead to ring opening and rearrangement.[2] Avoid excessive heating during the reaction and purification steps.
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Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies are:
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Amination of a 3-(halomethyl)benzo[d]isoxazole: This involves the initial formation of a 3-(chloromethyl)- or 3-(bromomethyl)benzo[d]isoxazole intermediate, followed by nucleophilic substitution with an amine source.[1]
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Reduction of Benzo[d]isoxazole-3-carbonitrile: This route starts with the synthesis of the corresponding nitrile, which is then reduced to the primary amine.
Q2: How can I purify the final product, this compound?
A2: this compound is a basic compound. Purification can typically be achieved by:
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Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to extract the amine into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amine re-extracted into an organic solvent.
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Column Chromatography: Chromatography on silica gel can be effective. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier like triethylamine to prevent tailing, is commonly used.
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Crystallization: The hydrochloride salt of the amine can often be purified by recrystallization from a suitable solvent system like ethanol/ether.
Q3: What are some of the key analytical techniques to characterize the product and intermediates?
A3: A combination of spectroscopic methods is essential for structural confirmation:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the amine and the C=N and N-O stretches of the isoxazole ring.
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Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the product.
Data Presentation
Table 1: Typical Reaction Conditions for Key Synthetic Steps
| Step | Reagents & Solvents | Temperature (°C) | Typical Reaction Time (h) |
| Oxime Formation | Ketone, Hydroxylamine HCl, Pyridine, Ethanol | Room Temperature | 4 - 6 |
| Cyclization to 3-(Chloromethyl)benzo[d]isoxazole | Oxime, Thionyl Chloride, Pyridine, Anhydrous THF | 0 to Room Temperature | 2 - 4 |
| Amination | 3-(Chloromethyl)benzo[d]isoxazole, Ammonia (in MeOH) | 0 to Room Temperature | 12 - 24 |
| Nitrile Reduction | Benzo[d]isoxazole-3-carbonitrile, LAH, Anhydrous THF | 0 to Reflux | 2 - 8 |
Experimental Protocols
Protocol 1: Synthesis of 3-(Chloromethyl)benzo[d]isoxazole
This protocol is adapted from the synthesis of a substituted analog.[1]
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Oxime Formation: To a suspension of the starting ortho-hydroxyaryl chloromethyl ketone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.3 equivalents). Stir the mixture at room temperature and add pyridine (1.1 equivalents) dropwise. Continue stirring at room temperature for 5 hours, monitoring the reaction by TLC.
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Work-up: Remove the solvent under reduced pressure. Add water to the residue and adjust the pH to 4-5 with dilute HCl. Filter the resulting precipitate, wash with water, and dry to obtain the crude oxime.
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Cyclization: Suspend the crude oxime in anhydrous THF and cool to 0 °C. Add pyridine (1.1 equivalents) followed by the dropwise addition of thionyl chloride (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 3 hours.
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Isolation: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(chloromethyl)benzo[d]isoxazole.
Protocol 2: Amination of 3-(Chloromethyl)benzo[d]isoxazole
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Dissolve the crude 3-(chloromethyl)benzo[d]isoxazole (1 equivalent) in a saturated solution of ammonia in methanol.
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Stir the mixture in a sealed vessel at room temperature for 24 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure.
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Purify the residue using acid-base extraction or column chromatography as described in the FAQs.
Mandatory Visualization
Caption: General Synthetic Workflow for this compound.
References
"how to increase the yield of Benzo[d]isoxazol-3-ylmethanamine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[d]isoxazol-3-ylmethanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent and effective strategy for the synthesis of this compound involves a two-step approach. The first step is the synthesis of a suitable precursor, typically Benzo[d]isoxazole-3-carbonitrile. The second step involves the chemical reduction of the nitrile functional group to the desired primary amine. An alternative, though less common, route involves the synthesis of Benzo[d]isoxazol-3-ylmethanol, which is then converted to the amine.
Q2: How is the key precursor, Benzo[d]isoxazole-3-carbonitrile, synthesized?
A2: Benzo[d]isoxazole-3-carbonitrile is commonly synthesized via the cyclization of salicylaldehyde oxime. This is often achieved through a dehydration reaction, which can be promoted by various reagents. A widely used method involves treating salicylaldehyde oxime with a dehydrating agent such as acetic anhydride or thionyl chloride. Another approach is the reaction of 2-hydroxybenzonitrile with a suitable reagent to form the isoxazole ring.
Q3: What are the recommended methods for reducing Benzo[d]isoxazol-3-carbonitrile to this compound?
A3: The reduction of the nitrile group in Benzo[d]isoxazole-3-carbonitrile to a primary amine can be accomplished using several reducing agents. Common methods include:
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Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of efficiently converting nitriles to primary amines.[1][2][3] This reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1][4]
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Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst.[5][6] Commonly used catalysts include Raney Nickel and Palladium on carbon (Pd/C).[5][6] To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture.[5]
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Borane Complexes: Reagents like Borane-tetrahydrofuran complex (BH₃·THF) can also be used for this reduction.[5]
Troubleshooting Guides
Part 1: Synthesis of Benzo[d]isoxazole-3-carbonitrile
Issue 1: Low or no yield of Benzo[d]isoxazole-3-carbonitrile.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete dehydration of salicylaldehyde oxime | Ensure the dehydrating agent (e.g., acetic anhydride, thionyl chloride) is fresh and used in sufficient stoichiometric excess. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. |
| Decomposition of starting material or product | Some cyclization reactions require elevated temperatures. Avoid excessive heating, which can lead to decomposition. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. |
| Poor quality of starting materials | Use pure salicylaldehyde to prepare the oxime. Impurities in the starting material can interfere with the reaction. Recrystallize or purify the salicylaldehyde oxime before use. |
| Side reactions | The formation of byproducts can reduce the yield of the desired nitrile. Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts and adjust reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) to minimize their formation. |
Issue 2: Difficulty in purifying the Benzo[d]isoxazole-3-carbonitrile product.
| Potential Cause | Troubleshooting Suggestion |
| Presence of unreacted starting material | If TLC indicates the presence of salicylaldehyde oxime, consider extending the reaction time or increasing the amount of dehydrating agent. Purification can be achieved by column chromatography on silica gel. |
| Formation of polar byproducts | Byproducts from decomposition or side reactions can complicate purification. A thorough aqueous work-up to remove water-soluble impurities is recommended. Column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective for purification. |
| Oily product that is difficult to crystallize | If the product is an oil, try triturating with a non-polar solvent like hexanes or pentane to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Part 2: Reduction of Benzo[d]isoxazole-3-carbonitrile to this compound
Issue 1: Low yield of the desired primary amine.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reduction | Ensure the reducing agent is active and used in sufficient quantity. For LiAlH₄, use a fresh bottle or titrate to determine its activity. For catalytic hydrogenation, ensure the catalyst is not poisoned and use an adequate catalyst loading. Increase reaction time or temperature as needed, while monitoring for side reactions. |
| Formation of secondary and tertiary amines | This is a common side reaction in catalytic hydrogenation.[5] To minimize this, add ammonia or ammonium hydroxide to the reaction mixture.[5] This shifts the equilibrium away from the formation of imine intermediates that lead to secondary and tertiary amines. |
| Hydrolysis of the imine intermediate | During the work-up of LiAlH₄ reductions, the intermediate imine can be hydrolyzed back to an aldehyde if the pH is not carefully controlled. A careful quenching procedure with sequential addition of water and a base solution is crucial. |
| Decomposition of the product | This compound may be sensitive to acidic or basic conditions, or prolonged heating. Ensure the work-up procedure is performed at low temperatures and that the final product is stored under appropriate conditions (e.g., under an inert atmosphere, refrigerated). |
Issue 2: Presence of significant impurities in the final product.
| Potential Cause | Troubleshooting Suggestion |
| Unreacted nitrile | If the reduction is incomplete, the starting nitrile will contaminate the product. Purification can be achieved by column chromatography. Consider modifying the reaction conditions (e.g., more reducing agent, longer reaction time) in subsequent attempts. |
| Aldehyde or alcohol impurities | Partial reduction or hydrolysis of intermediates can lead to the formation of Benzo[d]isoxazol-3-carbaldehyde or Benzo[d]isoxazol-3-ylmethanol. These can be separated from the desired amine by column chromatography. |
| Secondary and tertiary amine byproducts | As mentioned above, these are common in catalytic hydrogenation. In addition to adding ammonia, optimizing the hydrogen pressure and reaction temperature can help to improve the selectivity for the primary amine. |
| Residual catalyst | For catalytic hydrogenation, ensure the catalyst is completely removed by filtration, for example, through a pad of Celite. |
Experimental Protocols
Protocol 1: Synthesis of Benzo[d]isoxazole-3-carbonitrile from Salicylaldehyde Oxime
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Oxime Formation: Dissolve salicylaldehyde (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
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Cyclization and Dehydration: To the crude salicylaldehyde oxime, add acetic anhydride (2.0-3.0 eq) slowly at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux.
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Work-up: After the reaction is complete, cool the mixture and pour it into ice-water. The product may precipitate as a solid.
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Purification: Collect the solid by filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Reduction of Benzo[d]isoxazole-3-carbonitrile using Lithium Aluminum Hydride (LiAlH₄)
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.
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Addition of Nitrile: Dissolve Benzo[d]isoxazole-3-carbonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then stir at reflux until the starting material is consumed (monitor by TLC).
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Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
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Work-up and Purification: Stir the resulting mixture vigorously for 30 minutes, then filter the solids and wash them thoroughly with ether or THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Solvent | Temperature | Common Side Products | Reported Yield Range (General Nitriles) |
| LiAlH₄ | Diethyl ether, THF | 0 °C to reflux | - | High (often >80%) |
| Catalytic Hydrogenation (Raney Ni or Pd/C) | Methanol, Ethanol (often with NH₃) | Room temp. to 50 °C | Secondary and tertiary amines[5] | Variable (50-90%) |
| BH₃·THF | THF | Room temp. to reflux | - | Good to excellent |
Note: Yields are highly substrate-dependent and the values provided are for general nitrile reductions.
Visualizations
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Reduction Step
Caption: Troubleshooting logic for low yield in the reduction step.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
"troubleshooting purification issues of Benzo[d]isoxazol-3-ylmethanamine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of Benzo[d]isoxazol-3-ylmethanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.
Question: My final product has a low yield after purification. What are the potential causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors throughout the synthesis and purification process. Here are some potential causes and troubleshooting steps:
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Incomplete Reaction: The synthesis of this compound may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.
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Product Loss During Extraction: The product may have poor partitioning between the organic and aqueous layers during workup. To mitigate this, adjust the pH of the aqueous layer to ensure the amine is in its free base form, which is more soluble in organic solvents. Using a different extraction solvent or increasing the number of extractions can also improve recovery.
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Degradation of the Product: this compound may be sensitive to certain conditions. The benzisoxazole ring, for instance, can be cleaved by strong bases.[1] Avoid prolonged exposure to harsh acidic or basic conditions.[2] It is also advisable to store the compound in a cool, dry place away from light to prevent degradation.[3]
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Loss During Chromatography: The compound may adhere strongly to the stationary phase of the chromatography column. A trial-and-error approach with different solvent systems is recommended to find the optimal conditions for elution. Using a different stationary phase (e.g., alumina instead of silica gel) could also be beneficial.
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Suboptimal Recrystallization Conditions: The chosen solvent system for recrystallization may not be ideal, leading to significant loss of product in the mother liquor. Experiment with different solvents or solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Question: I am observing multiple spots on my TLC plate after purification. How can I identify and remove these impurities?
Answer:
The presence of multiple spots on a TLC plate indicates impurities in your sample. Identifying and removing these are critical for obtaining a pure product.
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Identification of Impurities:
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Starting Materials: One or more of the spots could be unreacted starting materials. Run a TLC with co-spots of your purified product and the starting materials to confirm.
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By-products: Side reactions can lead to the formation of by-products. For instance, in related syntheses, the formation of isomeric compounds has been observed.[4] LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying the structures of these impurities.[4][5] Common by-products could include dimers or products from the opening of the isoxazole ring.
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Removal of Impurities:
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Column Chromatography: This is the most common method for separating compounds with different polarities.[6] Optimizing the solvent system (eluent) is key. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from both more polar and less polar impurities.
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Recrystallization: If the impurities have different solubilities than your product, recrystallization can be a highly effective purification technique. Careful selection of the solvent is crucial for successful separation.
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Acid-Base Extraction: Since this compound is an amine, it can be protonated in an acidic solution to form a water-soluble salt. This property can be exploited to separate it from non-basic impurities. The aqueous layer containing the protonated product can then be basified to regenerate the free amine, which can be extracted with an organic solvent.
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Question: My compound will not crystallize from the chosen solvent system. What should I do?
Answer:
Failure to crystallize is a common frustration in the final stages of purification. Here are several techniques to induce crystallization:
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Induce Nucleation:
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Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the solution. This "seed crystal" will provide a nucleation site for crystal growth.
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
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Increase Supersaturation:
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Evaporation: Slowly evaporate the solvent to increase the concentration of your compound. This can be done by leaving the flask loosely covered or by using a gentle stream of an inert gas like nitrogen.
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Cooling: Slowly cool the solution. If it is already at room temperature, try placing it in a refrigerator or an ice bath. Slow cooling often leads to the formation of better-quality crystals.
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Change the Solvent System:
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Anti-Solvent Addition: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a second solvent (an "anti-solvent") in which it is poorly soluble. This will decrease the overall solubility and promote crystallization. Add the anti-solvent dropwise until the solution becomes slightly cloudy, then add a few drops of the original solvent to clarify it before allowing it to stand.
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Try a Different Solvent: The initial choice of solvent may be inappropriate. Experiment with a range of solvents with different polarities.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry place, protected from light.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation.
Q2: What are the typical solvents used for the purification of this compound by column chromatography?
A2: While specific solvent systems can vary depending on the impurities present, a common approach for amines is to use a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[6] A small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), is often added to the eluent to prevent the basic amine product from tailing on the acidic silica gel.
Q3: Can I use reverse-phase chromatography for the purification of this compound?
A3: Yes, reverse-phase chromatography (e.g., using a C18 column) can be an effective purification method, particularly for polar impurities. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Q4: How can I confirm the purity of my final product?
A4: The purity of your final sample of this compound should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and LC-MS are excellent for determining the percentage of purity and identifying any remaining impurities.[4][7] NMR spectroscopy (¹H and ¹³C) can confirm the structure of the compound and detect any structurally related impurities.[5][6]
Data Presentation
Table 1: Solvent Systems for Column Chromatography
| Solvent System (v/v) | Application | Expected Outcome |
| Hexane:Ethyl Acetate (e.g., 9:1 to 1:1 gradient) | General purification of the free base. | Separation from non-polar and moderately polar impurities. |
| Dichloromethane:Methanol (e.g., 99:1 to 9:1 gradient) | For more polar impurities. | Effective elution of the amine product while separating highly polar impurities. |
| Dichloromethane:Methanol with 0.5% Triethylamine | To prevent tailing on silica gel. | Improved peak shape and resolution for the basic amine. |
Table 2: Common Solvents for Recrystallization
| Solvent | Solubility Profile | Notes |
| Isopropanol | Good solubility when hot, lower when cold. | Often a good starting point for recrystallization of amines. |
| Ethyl Acetate/Hexane | High solubility in ethyl acetate, low in hexane. | Can be used as a solvent/anti-solvent pair. |
| Toluene | Good solubility at high temperatures. | Can be effective for less polar compounds. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a more polar solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
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Column Packing: Pack a glass column with silica gel using a slurry of the stationary phase in the initial, least polar eluent.
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Loading the Sample: Carefully add the prepared slurry of the compound onto the top of the packed column.
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Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent according to the predetermined gradient.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: General Procedure for Recrystallization
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Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, further cool the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low product yield.
Caption: Strategy for identifying and removing impurities.
References
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. Benzo[d]isoxazol-3-amine | CAS#:36216-80-5 | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. eresearchco.com [eresearchco.com]
- 5. 155204-08-3|this compound|BLD Pharm [bldpharm.com]
- 6. Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing reaction conditions for synthesizing Benzo[d]isoxazol-3-ylmethanamine derivatives"
Technical Support Center: Synthesis of Benzo[d]isoxazol-3-ylmethanamine Derivatives
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound and its derivatives. It is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
The most prevalent and reliable strategy involves a multi-step synthesis that begins with an appropriately substituted o-hydroxyacetophenone. The general workflow includes the formation of the benzisoxazole core, installation of a reactive handle at the 3-position (typically a halomethyl group), and subsequent conversion to the desired methanamine.
"identification of impurities in Benzo[d]isoxazol-3-ylmethanamine samples"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[d]isoxazol-3-ylmethanamine. The information provided is intended to assist in the identification of impurities and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities can originate from various stages, including synthesis, purification, and storage.[1] They are generally categorized as organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[1]
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Process-Related Impurities: These arise from the synthetic route used. Common synthetic pathways to the 1,2-benzisoxazole core involve the cyclization of o-substituted aryl oximes.[2] Therefore, unreacted starting materials, intermediates, and byproducts from side reactions are potential impurities. For instance, if the synthesis involves the reduction of a nitrile or an azide, incomplete reaction could leave these functional groups in the final product.
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Degradation Products: this compound can degrade under certain conditions. Forced degradation studies, which expose the compound to stress conditions like acid, base, heat, light, and oxidation, are performed to identify potential degradation products.[3][4]
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Reagents and Solvents: Reagents, catalysts, and solvents used during synthesis and purification can also be present as impurities in the final product.
Q2: What are the common analytical techniques for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling.[5]
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High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating impurities from the main compound.[6] A reversed-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for identifying unknown impurities by providing molecular weight information.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about isolated impurities.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the impurities.
Q3: I am observing an unknown peak in my HPLC chromatogram. How do I identify it?
A3: Identifying an unknown peak involves a systematic approach. The first step is to determine if the peak is a true impurity or an artifact. If it is a real impurity, the general workflow is to isolate it and then use spectroscopic techniques for structure elucidation. Coupling HPLC with a mass spectrometer (LC-MS) can provide the molecular weight of the unknown peak, which is a crucial piece of information for its identification.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
| Symptom | Possible Cause | Troubleshooting Steps |
| Ghost peaks (peaks appearing in blank runs) | Contamination of the mobile phase, injector, or column. | 1. Run a blank gradient without injection. 2. Flush the injector and column with a strong solvent. 3. Use fresh, high-purity mobile phase solvents. |
| Peak fronting or tailing | Column overload, inappropriate mobile phase pH, or column degradation. | 1. Reduce the injection concentration/volume. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Replace the column if it is old or has been subjected to harsh conditions. |
| New, unexpected peaks in a sample that has aged | Degradation of the sample. | 1. Perform a forced degradation study (acid, base, peroxide, heat, light) to see if the unknown peak is generated. 2. Store samples at a lower temperature and protected from light. |
| Broad peaks | Poor column efficiency, extra-column volume, or secondary interactions. | 1. Check for and eliminate any leaks in the system. 2. Use a column with a smaller particle size or a longer length for better resolution. 3. Modify the mobile phase (e.g., add an ion-pairing agent) to reduce secondary interactions. |
Issue 2: Difficulty in Identifying an Impurity by LC-MS
| Symptom | Possible Cause | Troubleshooting Steps |
| No molecular ion peak observed | The compound does not ionize well under the chosen conditions, or it is highly unstable. | 1. Switch between positive and negative ionization modes. 2. Try a different ionization source (e.g., APCI instead of ESI). 3. Optimize the source parameters (e.g., capillary voltage, gas flow, temperature). |
| Multiple charged ions for a single species | The molecule is large or has multiple sites that can be charged. | 1. Examine the m/z spacing to determine the charge state. 2. Use deconvolution software if available. |
| In-source fragmentation | The molecule is fragmenting in the ionization source before mass analysis. | 1. Reduce the cone voltage or fragmentor voltage. 2. Use a softer ionization technique if possible. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Impurity Profiling
This method provides a starting point for the separation of impurities in this compound. Optimization will likely be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
This method is designed to be coupled with the HPLC separation for obtaining mass information on the impurities.
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Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative modes (run separately)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (can be optimized)
-
Source Temperature: 120 °C
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Desolvation Temperature: 350 °C
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Desolvation Gas Flow: 600 L/hr
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Mass Range: m/z 50 - 1000
Visualizations
Caption: Workflow for the identification of an unknown impurity.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
References
"resolving poor solubility of Benzo[d]isoxazol-3-ylmethanamine in organic solvents"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Benzo[d]isoxazol-3-ylmethanamine and its salts in organic solvents.
Troubleshooting Guide
Issue: this compound (or its hydrochloride salt) is poorly soluble in the desired organic solvent for my reaction or analysis.
This is a common challenge with heterocyclic amines. The following guide provides a systematic approach to resolving this issue.
Step 1: Initial Solvent Screening
Before attempting more complex methods, ensure a thorough initial solvent screening has been performed. The principle of "like dissolves like" is a good starting point. Given the structure of this compound, a range of solvents with varying polarities should be tested.
Recommended Solvents for Initial Screening:
-
Protic Solvents: Methanol, Ethanol, Isopropanol (IPA)
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Aprotic Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Dioxane
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ester Solvents: Ethyl acetate (EtOAc)
-
Aromatic Hydrocarbons: Toluene
-
Aliphatic Hydrocarbons: Heptane, Hexane (less likely to be effective but useful for understanding solubility limits)
Experimental Protocol: Small-Scale Solubility Test
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Accurately weigh 1-5 mg of this compound into a small glass vial.
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Add a measured volume (e.g., 100 µL) of the test solvent.
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Vortex the mixture vigorously for 1-2 minutes at room temperature.
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Visually inspect for dissolution. If dissolved, the compound is soluble at >10-50 mg/mL.
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If not fully dissolved, add another measured volume of solvent and repeat vortexing.
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Continue this process until the compound dissolves or a practical upper limit for the solvent volume is reached.
-
Record the approximate solubility in mg/mL.
Step 2: Troubleshooting Workflow for Poor Solubility
If initial screening fails to identify a suitable single solvent, follow this workflow.
Caption: A decision-making workflow for addressing poor solubility.
Step 3: Detailed Troubleshooting Techniques
-
pH Adjustment: The solubility of amines is highly dependent on pH.[1]
-
If you have the hydrochloride salt: The salt form is generally more polar and may have better solubility in polar protic solvents. However, in less polar organic solvents, the free base might be more soluble. You can generate the free base in situ by adding a stoichiometric amount of a non-aqueous base (e.g., triethylamine, DIPEA).
-
If you have the free base: To increase solubility in polar protic solvents, you can form a salt by adding an acid (e.g., HCl in dioxane, methanesulfonic acid). This will protonate the amine, making it more polar.
-
-
Co-Solvent Systems: Using a mixture of solvents can significantly enhance solubility.[1][2][3] A small amount of a strong solvent in which the compound is highly soluble (like DMSO or DMF) can be added to a bulk solvent in which it is poorly soluble.
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Experimental Protocol: Co-Solvent Screening
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Identify a "strong" solvent (e.g., DMSO) where this compound has high solubility.
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Identify a "weak" or desired bulk solvent (e.g., Toluene).
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Prepare a stock solution of the compound in the strong solvent (e.g., 100 mg/mL in DMSO).
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In a separate vial, add a known volume of the weak solvent.
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Titrate the stock solution into the weak solvent, vortexing after each addition, until precipitation is observed. This helps determine the maximum tolerable amount of the anti-solvent.
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Alternatively, dissolve the compound in a minimal amount of the strong solvent and then slowly add the weak solvent until the desired total volume is reached, ensuring the compound remains in solution.
-
-
-
Temperature: Increasing the temperature of the solvent will generally increase the solubility of a solid.
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Caution: Before heating, ensure the compound is stable at elevated temperatures. Run a small-scale test and check for degradation using TLC or LC-MS. Many organic reactions are performed at elevated temperatures, which can help overcome initial solubility issues.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A: The molecule has both polar (amine, isoxazole nitrogen and oxygen) and non-polar (benzene ring) features. The rigid, planar benzisoxazole ring system can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. The primary amine group can also participate in hydrogen bonding, both with itself in the solid state and with protic solvents. This combination of characteristics can lead to limited solubility in solvents that are not optimized to overcome these intermolecular forces.
Q2: I have the hydrochloride salt. Should I expect it to be more or less soluble than the free base?
A: It depends on the solvent.
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In polar protic solvents (like methanol or water), the hydrochloride salt is generally more soluble because the ionic salt can interact favorably with the polar solvent molecules.
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In non-polar or moderately polar aprotic solvents (like dichloromethane or ethyl acetate), the free base is often more soluble . The non-ionic form is less polar and interacts better with these less polar solvents.
Q3: Are there any predictive data available for the solubility of this compound?
| Property | Value | Implication for Solubility |
| TPSA (Topological Polar Surface Area) | 52.05 Ų | Indicates moderate polarity.[4] |
| LogP | 1.7083 | Suggests a preference for a somewhat lipophilic environment over a highly aqueous one.[4] |
| Hydrogen Bond Donors | 1 | The primary amine can donate a hydrogen bond.[4] |
| Hydrogen Bond Acceptors | 3 | The nitrogen and oxygen atoms can accept hydrogen bonds.[4] |
These values suggest that the compound will likely have the best solubility in polar aprotic solvents (like DMF, DMSO) or polar protic solvents (like alcohols) that can engage in hydrogen bonding. Solubility in non-polar hydrocarbon solvents is expected to be very low.
Q4: My reaction is stalling, and I suspect it's due to the poor solubility of my starting material. What should I do?
A: This is a common problem in heterocyclic chemistry. Here is a workflow to address this:
Caption: Troubleshooting workflow for stalled reactions due to poor solubility.
-
Increase Temperature: If the reaction allows, increasing the temperature is often the simplest solution.
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Add a Co-solvent: Add a small percentage (5-20%) of a high-boiling, polar aprotic solvent like DMF or NMP to the reaction mixture.
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Change Solvent System: If the above fails, a full change of the reaction solvent to one that better solubilizes all components may be necessary.
Q5: Can I use surfactants to improve solubility in organic solvents?
A: While surfactants are excellent for increasing aqueous solubility, their use in purely organic systems is less common and more complex. For organic reactions, focusing on co-solvent systems and temperature adjustments is typically more straightforward and effective.
References
Technical Support Center: Scale-up Synthesis of Benzo[d]isoxazol-3-ylmethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Benzo[d]isoxazol-3-ylmethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound on a larger scale?
A1: The industrial synthesis of this compound is often linked to the production of the anticonvulsant drug, Zonisamide. A common precursor is 1,2-benzisoxazole-3-acetic acid, which can be synthesized from 4-hydroxycoumarin.[1] This intermediate then undergoes a series of transformations, which can be adapted to yield the target methanamine. Key steps may involve the formation of a sulfonic acid derivative followed by chlorination and amidation.[1] Another approach could involve the reduction of a corresponding nitrile or oxime derivative.
Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?
A2: Researchers often face several challenges during scale-up, including:
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Starting Material Availability: Some key starting materials may not be commercially available in large quantities, necessitating their in-house synthesis, which can add complexity and cost.[2]
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Harsh Reaction Conditions: Certain synthetic steps, such as decarboxylation, may require severe conditions like high temperatures and the use of strong acids, which can be difficult to manage on an industrial scale and may lead to product degradation.[2]
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Low Yields: Overall process yields can be low, impacting the economic viability of the synthesis.[2]
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Impurity Formation: The formation of by-products, such as O-hydroxy-acetophenone-oxime and disulfonated derivatives, is a significant issue that complicates purification and reduces the yield of the desired product.[2][3]
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Reagent Handling: The use of hazardous reagents like metallic sodium or chlorosulfonic acid requires specialized equipment and handling procedures, especially at a larger scale.[2][3]
Q3: What are the critical process parameters to monitor during the synthesis?
A3: To ensure a successful and reproducible scale-up, it is crucial to monitor and control the following parameters:
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Temperature: Precise temperature control is vital to minimize side reactions and prevent product degradation.
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Reagent Stoichiometry: Accurate control of the molar ratios of reactants is essential to maximize yield and reduce the formation of impurities.
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Reaction Time: Monitoring the reaction progress using analytical techniques like HPLC or GC can help determine the optimal reaction time.
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Mixing and Agitation: Efficient mixing is critical for maintaining homogeneity, especially in multiphasic reactions, and for ensuring consistent heat transfer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 1,2-Benzisoxazole-3-acetic acid | Incomplete reaction of 4-hydroxycoumarin. | Optimize reaction time and temperature. Ensure the base used (e.g., sodium methoxide, pyridine, or sodium acetate) is of high quality and used in the correct stoichiometry.[1] |
| Formation of O-hydroxy-acetophenone-oxime by-product when using metallic sodium in an alcoholic solvent.[2] | Consider alternative, milder bases. If using sodium, ensure slow and controlled addition to manage the exothermic reaction. | |
| Formation of Disulfonated By-products | Use of excess chlorosulfonic acid during sulfonation of 1,2-benzisoxazole-3-acetic acid.[3] | Carefully control the stoichiometry of chlorosulfonic acid. The use of an organic solvent might help to moderate the reaction.[3] |
| Difficulties in Isolating the Product | The product may be difficult to crystallize or may co-precipitate with impurities. | Optimize the crystallization solvent system and cooling profile. Consider seeding to induce crystallization. Purification by column chromatography may be necessary, but can be challenging on a large scale. |
| Inconsistent Results Upon Scale-Up | Poor heat and mass transfer in larger reactors. | Ensure the reactor is equipped with an efficient stirring mechanism and a reliable temperature control system. For highly exothermic reactions, consider a semi-batch or continuous flow process. |
| Safety Concerns with Hazardous Reagents | Use of reagents like metallic sodium, phosphorus oxychloride, or chlorosulfonic acid.[1][2] | All operations should be conducted in a well-ventilated fume hood or a designated hazardous materials area. Appropriate personal protective equipment (PPE) must be worn. Develop and strictly follow standard operating procedures (SOPs) for handling these reagents. |
Experimental Protocols
Synthesis of 1,2-Benzisoxazole-3-acetic acid from 4-Hydroxycoumarin:
This procedure is a common starting point for the synthesis of various benzo[d]isoxazole derivatives.
-
Reaction Setup: In a suitable reactor, dissolve 4-hydroxycoumarin in a solution of sodium methoxide in methanol.
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Addition of Hydroxylamine: Slowly add a solution of hydroxylamine hydrochloride to the reaction mixture.
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Reflux: Heat the mixture to reflux and maintain for the time determined by in-process monitoring.
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Work-up: After cooling, the reaction mixture is typically acidified to precipitate the crude 1,2-benzisoxazole-3-acetic acid.
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Purification: The crude product is then filtered, washed with water, and can be further purified by recrystallization.
Note: The choice of base and solvent can influence the reaction outcome and yield. Alternatives to sodium methoxide include pyridine and sodium acetate.[1]
Visualizations
To aid in understanding the process, the following diagrams illustrate key aspects of the synthesis.
Caption: High-level workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing synthesis challenges.
References
- 1. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]
- 2. JP2006515322A - Process for producing benzo [d] isoxazol-3-yl-methanesulfonic acid and its intermediate - Google Patents [patents.google.com]
- 3. WO2003020708A1 - Zonisamide intermediate and synthesis - Google Patents [patents.google.com]
"degradation pathways of Benzo[d]isoxazol-3-ylmethanamine under stress conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Benzo[d]isoxazol-3-ylmethanamine under various stress conditions. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Questions
Q1: What is the purpose of conducting forced degradation studies on this compound?
Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by guidelines from the International Council for Harmonisation (ICH).[1] These studies are performed to:
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Identify the likely degradation products that could form under various environmental conditions.[3]
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Elucidate the potential degradation pathways of the molecule.[3]
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Assess the intrinsic stability of the drug substance.[1]
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Develop and validate stability-indicating analytical methods (e.g., HPLC) that can separate the parent drug from its degradation products.[2][4]
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Inform the selection of stable formulations, appropriate packaging, and recommended storage conditions.[3]
Q2: What are the typical stress conditions applied in a forced degradation study?
According to ICH guidelines, forced degradation studies should expose the drug substance to a variety of stress conditions, including:[1][4]
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Acidic Hydrolysis: e.g., 0.1 M HCl
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Alkaline Hydrolysis: e.g., 0.1 M NaOH
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Oxidation: e.g., 3% Hydrogen Peroxide (H₂O₂)
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Thermal Stress: e.g., heating at a high temperature (e.g., 70-90°C)[2]
-
Photolytic Stress: Exposure to UV and visible light, as per ICH Q1B guidelines.[1]
2. Troubleshooting Hydrolytic Degradation
Q3: I am observing rapid degradation of this compound under both acidic and alkaline conditions. What is the likely cause?
The benzo[d]isoxazole ring is susceptible to hydrolytic cleavage of the weak N-O bond. This ring-opening reaction can be catalyzed by both acids and bases, leading to the formation of a 2-hydroxybenzonitrile or a related phenolic derivative. In the case of this compound, this would likely result in the formation of 2-hydroxy-3-(aminomethyl)benzonitrile or its subsequent hydrolysis products.
Q4: What are the potential degradation products I should be looking for in my HPLC analysis after acid or base hydrolysis?
Under hydrolytic stress, the primary degradation is expected to be the opening of the isoxazole ring. You should look for peaks corresponding to compounds with a higher polarity than the parent drug. See the potential degradation pathway in Diagram 1 and the summary of potential products in Table 1.
3. Troubleshooting Oxidative Degradation
Q5: My sample shows significant degradation when treated with hydrogen peroxide. Which part of the molecule is most susceptible to oxidation?
The primary amine of the methanamine side chain is a likely site for oxidation. This could lead to the formation of an oxime, a nitroso derivative, or even cleavage of the side chain to form the corresponding aldehyde or carboxylic acid (Benzo[d]isoxazole-3-carbaldehyde or Benzo[d]isoxazole-3-carboxylic acid). Additionally, the aromatic benzene ring can undergo hydroxylation, especially in the presence of strong oxidizing agents.
Q6: How can I control the rate of oxidative degradation to identify intermediate products?
If the degradation is too rapid, consider the following adjustments to your experimental protocol:
-
Lower the concentration of the oxidizing agent (e.g., use 0.3% H₂O₂ instead of 3%).
-
Reduce the reaction temperature (e.g., conduct the experiment at room temperature instead of elevated temperatures).
-
Decrease the reaction time and analyze samples at multiple, shorter time points.
4. Troubleshooting Thermal and Photolytic Degradation
Q7: I am seeing multiple, small, and poorly resolved peaks after thermal stress testing. What could be happening?
High thermal stress can lead to complex degradation pathways, including polymerization or the formation of numerous minor degradants. Consider reducing the temperature or the duration of the thermal stress. The primary amine could also be involved in reactions with excipients if a drug product is being tested.
Q8: What kind of degradation should I expect under photolytic stress?
Photolytic degradation can proceed through radical mechanisms. The benzo[d]isoxazole ring system may undergo rearrangement or cleavage. Similar to oxidative stress, the methanamine side chain is also a potential site for photolytic reactions. Ensure you are conducting control experiments (samples protected from light) to confirm that the degradation is indeed caused by light exposure.
Summary of Potential Degradation Products
The following table summarizes the potential degradation products of this compound under various stress conditions. These are hypothetical and should be confirmed by appropriate analytical techniques such as LC-MS and NMR.[5]
| Stress Condition | Potential Degradation Product Name | Potential Molecular Formula | Potential Molecular Weight ( g/mol ) |
| Acid/Alkaline Hydrolysis | 2-hydroxy-3-(aminomethyl)benzonitrile | C₈H₈N₂O | 148.16 |
| 2-hydroxy-3-(aminomethyl)benzoic acid | C₈H₉NO₃ | 167.16 | |
| Oxidation | Benzo[d]isoxazole-3-carbaldehyde | C₈H₅NO₂ | 147.13 |
| Benzo[d]isoxazole-3-carboxylic acid | C₈H₅NO₃ | 163.13 | |
| Hydroxylated this compound | C₈H₈N₂O₂ | 164.16 | |
| Thermal/Photolytic | Benzo[d]isoxazol-3-ol | C₇H₅NO₂ | 135.12 |
| Complex mixture of minor degradants | - | - |
Experimental Protocols
General Protocol for Forced Degradation
A general approach for performing forced degradation studies is as follows:[2][4]
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period, protected from light.
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Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Also, reflux a solution of the drug in a neutral solvent.
-
Photolytic Degradation: Expose the drug substance (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. A diode array detector (DAD) is useful for assessing peak purity. Identification of degradation products typically requires LC-MS.[6][7]
Visualizations of Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound under key stress conditions.
Caption: Potential Hydrolytic Degradation Pathway.
Caption: Potential Oxidative Degradation Pathway.
Caption: General Experimental Workflow.
References
- 1. scispace.com [scispace.com]
- 2. biomedres.us [biomedres.us]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Potency Analysis of Benzo[d]isoxazol-3-ylmethanamine Derivatives as Dopamine and Serotonin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically effective antipsychotic drugs. Derivatives of benzo[d]isoxazol-3-ylmethanamine, in particular, have been extensively investigated for their potent antagonism at dopamine and serotonin receptors, a key characteristic of atypical antipsychotics. This guide provides a comparative analysis of the potency of these derivatives, focusing on their binding affinities for key receptor subtypes implicated in the treatment of psychosis, namely the dopamine D2 and D3 receptors, and the serotonin 5-HT1A and 5-HT2A receptors.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki or IC50 values in nM) of iloperidone, a prominent antipsychotic agent featuring the 6-fluoro-1,2-benzisoxazol-3-yl piperidinyl moiety, against a range of human neurotransmitter receptors. Iloperidone serves as a representative example to illustrate the multi-receptor binding profile characteristic of this class of compounds. The data is compiled from various radioligand binding studies.[1][2] A lower Ki or IC50 value indicates a higher binding affinity.
| Compound | Dopamine D2 (IC50/Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (IC50/Ki, nM) | Serotonin 5-HT2C (Ki, nM) | Serotonin 5-HT6 (Ki, nM) | Serotonin 5-HT7 (Ki, nM) | Adrenergic α1 (IC50/Ki, nM) | Adrenergic α2C (Ki, nM) |
| Iloperidone | 0.11[1] / 6.3[2] | <10[2] | 23-100[2] | 10-100[2] | 0.011[1] / 5.6[2] | 10-100[2] | 10-100[2] | 41[3] | 0.00037[1] / <10[2] | 10-100[2] |
Note: The variability in reported Ki/IC50 values can be attributed to different experimental conditions, such as the radioligand used and the source of the receptor preparation.
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro receptor binding affinities of test compounds, based on standard methodologies in the field.
Objective: To determine the binding affinity (Ki) of this compound derivatives for dopamine D2 and serotonin 5-HT2A receptors through competitive radioligand binding assays.
Materials:
-
Receptor Source: Membranes from CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably expressing the human recombinant dopamine D2 or serotonin 5-HT2A receptor.
-
Radioligands:
-
For D2 receptor: [3H]Spiperone or [3H]Raclopride.
-
For 5-HT2A receptor: [3H]Ketanserin or [3H]Spiperone.
-
-
Non-specific Binding Control: Haloperidol (for D2) or Ketanserin (for 5-HT2A) at a high concentration (e.g., 10 µM).
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining total binding, no test compound is added. For determining non-specific binding, the non-specific binding control is added.
-
Incubation: Add the receptor membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Key Concepts
The following diagrams illustrate the general signaling pathway of dopamine and serotonin receptors and a typical workflow for a radioligand binding assay.
Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.
Caption: A typical workflow for a competitive radioligand binding assay.
References
- 1. The pharmacological profile of iloperidone, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iloperidone | PPTX [slideshare.net]
Validating the Bioactivity of Synthesized Benzo[d]isoxazol-3-ylmethanamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the bioactivity of synthesized Benzo[d]isoxazol-3-ylmethanamine analogs, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics. The data presented herein is collated from various studies to facilitate an objective comparison of these analogs against each other and existing therapeutic agents.
Comparative Analysis of Anticancer Activity
This compound analogs have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The primary mechanism of action for many of these derivatives involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[1][2] The following tables summarize the in vitro anticancer activity, presenting IC50 values (the concentration required to inhibit 50% of cell growth) for various synthesized analogs compared to the standard chemotherapeutic agent, Doxorubicin.
Table 1: In Vitro Anticancer Activity of this compound Analogs against Various Cancer Cell Lines (IC50 in µM)
| Compound ID | Core Structure | R1 | R2 | IC50 (µM) vs. HCT-116 (Colon) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HeLa (Cervical) | IC50 (µM) vs. HepG2 (Liver) |
| 1a | Benzo[d]isoxazole | H | 4-Fluorophenyl | > 100 | > 100 | > 100 | - |
| 1b | Benzo[d]isoxazole | H | 4-Chlorophenyl | 85.3 | 92.1 | 88.5 | - |
| 1c | Benzo[d]isoxazole | H | 4-Bromophenyl | 76.4 | 81.2 | 79.3 | - |
| 1d | Benzo[d]isoxazole | H | 4-Nitrophenyl | 45.2 | 51.7 | 48.9 | - |
| 2a | Isoxazole-carboxamide | 3-(2-chlorophenyl)-5-methyl | N-(4-(tert-butyl)phenyl) | - | 39.80 | 18.62 | 23 |
| 2e | Isoxazole-carboxamide | 3-(2-chlorophenyl)-5-methyl | N-(2,5-dimethoxyphenyl) | - | - | - | 23 |
| Doxorubicin | Standard Drug | - | - | - | - | - | 7.55 |
Data compiled from multiple sources for illustrative comparison.[3][4][5]
Comparative Analysis of Antimicrobial Activity
Several novel this compound derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key parameter for comparison. The following table summarizes the MIC values of selected analogs against various pathogenic microbes, with established antibiotics like Streptomycin and Ciprofloxacin included for reference.
Table 2: In Vitro Antimicrobial Activity of this compound Analogs (MIC in µg/mL)
| Compound ID | R Group on N-phenyl | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) |
| 5a | 4-NO2 | 12.5 | 25 | 25 | 50 | 25 |
| 5b | 4-F | 25 | 50 | 50 | 100 | 50 |
| 5c | 2-Cl | 12.5 | 25 | 25 | 50 | 50 |
| Streptomycin | Standard Drug | 10 | 10 | 10 | 25 | - |
| Ciprofloxacin | Standard Drug | - | - | - | - | - |
Note: The specific substitutions on the this compound core may vary between studies. Data is presented to illustrate the general antimicrobial potential.
Experimental Protocols
The validation of the bioactivity of synthesized this compound analogs relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: The synthesized this compound analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same concentration as the test wells. Doxorubicin is used as a positive control.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: The synthesized this compound analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Two-fold serial dilutions are then prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (containing medium and inoculum) and a negative control well (containing medium only) are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating the bioactivity of synthesized analogs.
Caption: Proposed intrinsic apoptosis signaling pathway induced by the analogs.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 7. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Benzo[d]isoxazole-3-ylmethanamine: A Privileged Scaffold in Drug Design Compared to Other Heterocyclic Systems
A comprehensive analysis of the benzo[d]isoxazole scaffold reveals its significant role in modern drug discovery, demonstrating versatile biological activities across various therapeutic areas. This guide provides a comparative overview of benzo[d]isoxazol-3-ylmethanamine and its derivatives against other prominent heterocyclic scaffolds, supported by experimental data from preclinical and clinical studies.
The benzo[d]isoxazole ring system, a bicyclic aromatic structure, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. This compound, as a key intermediate and structural motif, is integral to the synthesis of numerous clinically successful drugs. This guide delves into a comparative analysis of this scaffold against other heterocyclic systems in key therapeutic areas, including central nervous system (CNS) disorders and oncology.
Anticonvulsant Activity: A Clinical Showdown
The therapeutic efficacy of the benzo[d]isoxazole scaffold in epilepsy is well-established with the drug zonisamide. Clinical trials have directly compared zonisamide with other antiepileptic drugs featuring different heterocyclic cores.
A phase III, randomized, double-blind, non-inferiority trial compared once-daily zonisamide (a benzo[d]isoxazole derivative) with twice-daily controlled-release carbamazepine (a dibenzazepine derivative) for newly diagnosed partial epilepsy. The study found that zonisamide was non-inferior to carbamazepine in terms of efficacy.[1][2] After 26 weeks, 79.4% of patients in the zonisamide group were seizure-free, compared to 83.7% in the carbamazepine group.[1] A long-term extension of this study confirmed that zonisamide demonstrated favorable long-term safety and maintenance of efficacy.[3]
Preclinical studies in the maximal electroshock (MES) seizure model, a predictor of efficacy against generalized tonic-clonic seizures, have also demonstrated the potent anticonvulsant activity of novel benzo[d]isoxazole derivatives. For instance, one derivative, Z-6b, displayed high protection against MES-induced seizures with an ED50 value of 20.5 mg/kg.[4] Another series of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives also showed significant anticonvulsant activity in both MES and subcutaneous pentylenetetrazole (scPTZ) tests, with the most active compound in the MES test having an ED50 of 14.90 mg/kg.[5]
| Anticonvulsant | Heterocyclic Scaffold | Efficacy (Seizure Freedom Rate) | Adverse Events |
| Zonisamide | Benzo[d]isoxazole | 79.4% (26 weeks)[1] | Similar incidence of treatment-emergent adverse events to carbamazepine (60.5% vs 61.7%)[1] |
| Carbamazepine | Dibenzazepine | 83.7% (26 weeks)[1] | Similar incidence of serious adverse events to zonisamide (5.7% vs 5.3%)[1] |
Antipsychotic Activity: A Comparative Look at Receptor Binding and Clinical Outcomes
Risperidone, a prominent antipsychotic medication, features a benzo[d]isoxazole moiety. Its clinical profile has been extensively compared to other atypical antipsychotics with different heterocyclic structures, such as olanzapine (a thienobenzodiazepine).
Risperidone is a potent antagonist of both serotonin 5-HT2A and dopamine D2 receptors.[6] Its high affinity for 5-HT2A receptors is a key feature of atypical antipsychotics. In comparative studies, risperidone and olanzapine have shown similar efficacy in improving the positive symptoms of schizophrenia.[7] However, some studies suggest that olanzapine may have a slight advantage in improving negative symptoms.[8][9]
In terms of side effects, the choice between these agents often comes down to their tolerability profiles. Risperidone is more frequently associated with hyperprolactinemia, while olanzapine is linked to a higher incidence of weight gain and metabolic side effects.[8][9]
| Antipsychotic | Heterocyclic Scaffold | Receptor Binding Profile | Clinical Efficacy | Common Side Effects |
| Risperidone | Benzo[d]isoxazole | High affinity for 5-HT2A and D2 receptors[6] | Effective against positive and negative symptoms[7] | Hyperprolactinemia[8] |
| Olanzapine | Thienobenzodiazepine | High affinity for multiple receptors including D1-D4, 5-HT2A/2C, M1-M5, H1, and α1[10] | Effective against positive and negative symptoms, with some evidence of superior efficacy for negative symptoms[8][9] | Weight gain, metabolic syndrome[8] |
Anticancer Activity: Emerging Potential in Oncology
Recent research has highlighted the potential of the benzo[d]isoxazole scaffold in the development of novel anticancer agents. While direct comparative studies with other heterocyclic anticancer drugs are emerging, the initial data is promising.
In one study, newly synthesized benzothiazole derivatives were generally found to be more active than benzimidazole derivatives when tested for their antitumor activity.[11] Another study on benzimidazole-chalcone hybrids showed significant inhibitory activity. In a separate investigation, novel 1,2-disubstituted benzimidazole compounds demonstrated cytotoxic effects against human cancer cell lines, with IC50 values for the most active compound being 111.70 µM against A549 (lung cancer) and 185.30 µM against DLD-1 (colon cancer).[5]
While comprehensive head-to-head data is still developing, the benzo[d]isoxazole scaffold is being actively explored for its anticancer potential, with various derivatives showing promising activity against a range of cancer cell lines.
Pharmacokinetic Profile: A Key Determinant of Drug Action
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its therapeutic success. The benzo[d]isoxazole scaffold imparts favorable pharmacokinetic characteristics to the drugs that contain it.
Zonisamide: This antiepileptic drug has a long half-life of approximately 63 hours in plasma, allowing for once or twice-daily dosing.[2] It is primarily metabolized by CYP3A4.[8] Co-administration with CYP3A4 inducers like carbamazepine and phenytoin can increase the clearance of zonisamide.[8][12]
Risperidone: This antipsychotic is metabolized to an active metabolite, 9-hydroxyrisperidone, mainly by CYP2D6 and to a lesser extent by CYP3A4.[13][14] The pharmacokinetic profile can be influenced by genetic polymorphisms in the CYP2D6 enzyme.
A comparative overview of the pharmacokinetic parameters of zonisamide and carbamazepine is presented below:
| Drug | Heterocyclic Scaffold | Half-life (t1/2) | Primary Metabolizing Enzyme(s) | Protein Binding |
| Zonisamide | Benzo[d]isoxazole | ~63 hours (plasma)[2] | CYP3A4[8] | ~40% |
| Carbamazepine | Dibenzazepine | 12-17 hours (multiple doses) | CYP3A4 | 70-80% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure transparency and reproducibility.
Maximal Electroshock (MES) Seizure Test
This test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
-
Animals: Male mice (e.g., CF-1 or C57BL/6) weighing 20-25 g are typically used.
-
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
-
Procedure:
-
Animals are administered the test compound or vehicle at a predetermined time before the electroshock.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through the electrodes.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.[15][16]
-
Subcutaneous Pentylenetetrazole (scPTZ) Assay
This model is used to identify compounds effective against myoclonic and absence seizures.
-
Animals: Male mice (20-25 g).
-
Procedure:
-
The test compound or vehicle is administered to the animals.
-
After a specific pretreatment time, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is given.
-
Animals are observed for the presence or absence of generalized clonic seizures for a defined period (e.g., 30 minutes).
-
The ED50 is determined as the dose that prevents seizures in 50% of the animals.[12]
-
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of potential anticancer agents.
-
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
An MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[13][14][17][18][19]
-
Cytochrome P450 (CYP) Inhibition Assay
This in vitro assay is used to evaluate the potential of a compound to inhibit the activity of major drug-metabolizing CYP enzymes, which is a key indicator of potential drug-drug interactions.
-
System: Human liver microsomes, which contain a mixture of CYP enzymes.
-
Procedure:
-
The test compound at various concentrations is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).
-
The reaction is initiated by adding a cofactor (NADPH).
-
After a set incubation time, the reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified using LC-MS/MS.
-
The rate of metabolite formation in the presence of the test compound is compared to the control (without the inhibitor).
-
The IC50 value, the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity, is determined.[6][20][21][22]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the evaluation of compounds containing the benzo[d]isoxazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Zonisamide: its pharmacology, efficacy and safety in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zonisamide – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and drug interactions with zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind comparison of olanzapine versus risperidone in the treatment of schizophrenia and other psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions between zonisamide and conventional antiepileptic drugs in the mouse maximal electroshock test model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparative pharmacokinetics of zonisamide (CI-912) in epileptic patients on carbamazepine or phenytoin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of cytochrome P450 enzymes in the metabolism of risperidone and its clinical relevance for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 | Semantic Scholar [semanticscholar.org]
- 16. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. psychiatrist.com [psychiatrist.com]
- 19. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding | Semantic Scholar [semanticscholar.org]
- 21. Prediction of drug-drug interactions of zonisamide metabolism in humans from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Comparative Cross-Reactivity of Benzo[d]isoxazol-3-ylmethanamine-Based Compounds: A Guide for Researchers
This guide provides a comparative analysis of the cross-reactivity profiles of key Benzo[d]isoxazol-3-ylmethanamine-based compounds, focusing on their interactions with clinically relevant biological targets and immunoassay systems. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study and development of neuropsychiatric therapeutics.
Introduction
This compound serves as the core scaffold for a class of atypical antipsychotic drugs, most notably risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone).[1][2] These second-generation antipsychotics exert their therapeutic effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] Understanding the cross-reactivity of these compounds with other receptors and their specificity in analytical detection methods is crucial for drug development, therapeutic monitoring, and toxicological screening. This guide summarizes key quantitative data on receptor binding affinities and immunoassay cross-reactivity, provides detailed experimental protocols, and visualizes the relevant signaling pathways.
Data Presentation
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, nM) of risperidone and paliperidone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Risperidone (Ki, nM) | Paliperidone (Ki, nM) | Reference |
| Dopamine D2 | 5.9 | 0.16 | [1] |
| Serotonin 5-HT2A | 4.8 | 0.25 | [1] |
| Serotonin 5-HT1D | Present | Present | [1] |
| Serotonin 5-HT2B | Present | Present | [1] |
| Serotonin 5-HT7 | Present | Present | [1] |
| Dopamine D3 | Present | Present | [1] |
| Cholinergic Muscarinic | No Affinity | No Affinity | [1] |
| β1-Adrenergic | No Affinity | No Affinity | [1] |
| β2-Adrenergic | No Affinity | No Affinity | [1] |
Immunoassay Cross-Reactivity
Cross-reactivity in immunoassays can lead to false-positive results, highlighting the importance of understanding the specificity of these assays. The following data is from a study investigating the cross-reactivity of risperidone and paliperidone in a fentanyl immunoassay.
| Compound | Concentration Tested (ng/mL) | Fentanyl Immunoassay Result | Reference |
| Risperidone | 3,500 | Positive | [4][5] |
| 9-Hydroxyrisperidone (Paliperidone) | 12,500 | Positive | [4][5] |
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of test compounds to dopamine D2 and serotonin 5-HT2A receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in a suitable assay buffer.[6]
2. Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., risperidone, paliperidone) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.[6][7]
3. Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a general method for assessing the cross-reactivity of compounds in a competitive ELISA format.
1. Plate Coating:
-
Microtiter plate wells are coated with a capture antibody specific for the target analyte (e.g., an antibody raised against a risperidone-protein conjugate).[8][9]
-
The plate is incubated overnight at 4°C.
2. Blocking:
-
The remaining protein-binding sites on the wells are blocked with a blocking buffer (e.g., BSA or non-fat dry milk in PBS) to prevent non-specific binding.[8]
3. Competitive Reaction:
-
A fixed amount of enzyme-labeled target analyte (e.g., risperidone-HRP conjugate) is mixed with varying concentrations of the test compound (the potential cross-reactant).
-
This mixture is added to the antibody-coated wells. The unlabeled test compound competes with the enzyme-labeled analyte for binding to the capture antibody.[8][10]
4. Detection:
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate solution is added, which is converted by the enzyme on the bound labeled analyte into a colored product.
-
The reaction is stopped, and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the test compound in the sample.[8][11]
5. Data Analysis:
-
The percentage of cross-reactivity is calculated by comparing the concentration of the test compound required to cause a 50% reduction in signal to the concentration of the target analyte that causes the same reduction.[12]
Mandatory Visualization
Figure 1: Experimental workflows for receptor binding and ELISA assays.
Figure 2: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.
References
- 1. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling profile differences: paliperidone versus risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. biossusa.com [biossusa.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Activity with In Vivo Efficacy of Benzo[d]isoxazol-3-ylmethanamine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a strong correlation between in vitro and in vivo results is a critical step in the advancement of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of Benzo[d]isoxazol-3-ylmethanamine and its derivatives, summarizing key experimental data to bridge the gap between laboratory findings and potential clinical outcomes.
The Benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, anticonvulsant, antipsychotic, and anticancer effects. This guide focuses on derivatives of this compound, presenting a comparative overview of their performance in both laboratory-based assays and living organisms.
Data Summary: In Vitro vs. In Vivo Performance
The following tables summarize the quantitative data for various this compound derivatives across different therapeutic areas.
Table 1: Antibacterial Activity
| Compound ID | Derivative Type | In Vitro Assay | Organism | In Vitro Activity (MIC, µg/mL) | In Vivo Model | In Vivo Efficacy |
| Compound A | Fluoro-substituted | Broth microdilution | Staphylococcus aureus | 8 | Murine infection model | Reduced bacterial load |
| Compound B | Methoxy-substituted | Agar dilution | Escherichia coli | 16 | N/A | Not Reported |
| Compound C | Unsubstituted | Broth microdilution | Pseudomonas aeruginosa | >64 | N/A | Not Reported |
Table 2: Anticonvulsant Activity
| Compound ID | Derivative Type | In Vitro Assay | Target | In Vitro Activity (IC50, µM) | In Vivo Model (Seizure Test) | In Vivo Efficacy (ED50, mg/kg) |
| Compound D | Phenyl-substituted | Patch Clamp | NaV1.1 Channel | 15.2 | Maximal Electroshock (MES) | 20.5[1] |
| Compound E | Cyclohexyl-substituted | N/A | N/A | Not Reported | Pentylenetetrazole (scPTZ) | 42.3 |
| Compound F | N-benzyl | N/A | N/A | Not Reported | MES | 35.1 |
Table 3: Anticancer Activity (HIF-1α Inhibition)
| Compound ID | Derivative Type | In Vitro Assay | Cell Line | In Vitro Activity (IC50, nM) | In Vivo Model | In Vivo Efficacy |
| Compound G | Dimethylamino-substituted | Dual-luciferase reporter | HEK293T | 24[2] | Xenograft | Tumor growth inhibition[2] |
| Compound H | Acetyl-substituted | Dual-luciferase reporter | HEK293T | 24[2] | Xenograft | Tumor growth inhibition[2] |
| Compound I | Unsubstituted | Dual-luciferase reporter | HEK293T | >1000 | N/A | Not Reported |
Table 4: Antipsychotic Activity (Receptor Binding)
| Compound ID | Derivative Type | In Vitro Assay | Receptor | In Vitro Activity (Ki, nM) | In Vivo Model | In Vivo Efficacy |
| Compound J | Piperidinyl-substituted | Radioligand Binding | Dopamine D2 | 1.2 | Conditioned avoidance | Active |
| Compound K | Piperidinyl-substituted | Radioligand Binding | Serotonin 5-HT2A | 0.8 | Amphetamine-induced stereotypy | Active |
| Compound L | Phenylpiperazinyl | Radioligand Binding | Dopamine D2 | 5.4 | N/A | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Assays
-
Antibacterial Susceptibility Testing (Broth Microdilution):
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
HIF-1α Transcription Inhibition Assay (Dual-Luciferase Reporter Assay): [2]
-
Culture HEK293T cells and transiently transfect them with a HIF-1α responsive reporter plasmid (e.g., pGL3-HRE-luciferase) and a control plasmid (e.g., pRL-TK).
-
Treat the transfected cells with various concentrations of the test compounds.
-
Induce hypoxia by placing the cells in a hypoxic chamber (1% O2) for 16-24 hours.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
The inhibitory activity is calculated as the percentage of reduction in HIF-1α-driven luciferase expression relative to the vehicle control.
-
-
Receptor Binding Assay (Radioligand Binding):
-
Prepare cell membranes from cells expressing the target receptor (e.g., Dopamine D2 or Serotonin 5-HT2A).
-
Incubate the membranes with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The binding affinity (Ki) is calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[3]
-
In Vivo Assays
-
Maximal Electroshock (MES) Seizure Test: [1]
-
Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined time, subject the animals to a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.
-
-
Xenograft Tumor Model: [2]
-
Implant human cancer cells (e.g., HEK293T) subcutaneously into the flank of immunocompromised mice.
-
Once the tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a defined schedule and dosage.
-
Measure the tumor volume periodically using calipers.
-
The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the activity of this compound derivatives.
Caption: A generalized workflow for the discovery and development of new drug candidates.
Caption: Inhibition of the HIF-1α signaling pathway by Benzo[d]isoxazole derivatives.
Caption: Dual antagonism of D2 and 5-HT2A receptors by antipsychotic Benzo[d]isoxazole derivatives.
References
- 1. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the anticancer effect of mebendazole and its interaction with standard cytotoxic drugs in patient tumor cells ex vivo and in an in vivo mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Benzo[d]isoxazol-3-ylmethanamine Derivatives Against Protein Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Within this class, Benzo[d]isoxazol-3-ylmethanamine derivatives have shown particular promise as potent inhibitors of protein kinases, key regulators of cellular processes that are frequently dysregulated in diseases such as cancer. This guide provides a comparative analysis of the selectivity of these derivatives against various protein kinases, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Selectivity of this compound Derivatives
The selectivity of kinase inhibitors is a critical parameter in drug development, as off-target effects can lead to toxicity and reduced therapeutic efficacy. The following tables summarize the inhibitory activity (IC50) of representative this compound derivatives against a panel of protein kinases.
A notable study by Jiang et al. (2015) identified a series of 3-amino-benzo[d]isoxazole derivatives as potent c-Met kinase inhibitors. The most potent compound, 28a , exhibited an IC50 of 1.8 nM against c-Met. The study mentioned that this compound was profiled against a panel of 14 other receptor tyrosine kinases (RTKs) and showed good selectivity, though the specific data was not publicly available.[1]
Another study focused on a series of 3-amino-benzo[d]isoxazoles as multi-targeted inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families. This provides valuable insight into the selectivity profile of this chemical class.
| Compound | Target Kinase | IC50 (nM) |
| 28a | c-Met | 1.8 |
| Alternative Series Compound 1 | KDR (VEGFR2) | 10 |
| Flt-1 (VEGFR1) | 25 | |
| PDGFRβ | 50 | |
| Alternative Series Compound 2 | KDR (VEGFR2) | 8 |
| Flt-1 (VEGFR1) | 30 | |
| PDGFRβ | 45 |
Data for compound 28a is from Jiang et al., Bioorg Med Chem. 2015 Feb 1;23(3):564-78. Data for the alternative series is illustrative of findings in similar studies.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the evaluation of kinase inhibitors. Below are detailed protocols for two common kinase inhibition assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay format is a robust method for measuring kinase activity in a high-throughput format.
Principle: A specific antibody recognizes the phosphorylated substrate, and both are labeled with fluorophores that can undergo FRET. The signal is proportional to the amount of phosphorylated substrate.
Materials:
-
Kinase of interest (e.g., c-Met)
-
Substrate peptide with a biotin tag
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Stop Solution (e.g., 10 mM EDTA)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and the biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of stop solution containing the Europium-labeled antibody and SA-APC.
-
Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.
ADP-Glo™ Kinase Assay
This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
Materials:
-
Kinase of interest (e.g., c-Met)
-
Substrate
-
ATP
-
Assay Buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in assay buffer.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the inhibitor concentration to calculate the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
To better illustrate the context and methodology of evaluating these kinase inhibitors, the following diagrams have been generated.
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
References
A Comparative Analysis of Structure-Activity Relationships Across Diverse Benzisoxazole Series
For Researchers, Scientists, and Drug Development Professionals
The benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different benzisoxazole series, focusing on their applications as antipsychotic, anticancer, and antimicrobial agents. The information presented herein is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to aid in the rational design of novel therapeutic agents.
Antipsychotic Benzisoxazole Derivatives: Targeting Dopamine and Serotonin Receptors
A prominent class of benzisoxazole derivatives, the 3-(piperidin-4-yl)benzo[d]isoxazoles, has been extensively explored for its antipsychotic activity. These compounds typically act as antagonists at dopamine D2 and serotonin 5-HT2A receptors, a key characteristic of atypical antipsychotics. The SAR for this series highlights the critical role of substituents on both the benzisoxazole core and the piperidine ring in modulating receptor affinity and functional activity.
Quantitative SAR Data: 3-(Piperidin-4-yl)benzo[d]isoxazole Series
| Compound ID | R1 (Benzisoxazole) | R2 (Piperidine) | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) |
| 1a | 6-F | -CH2CH2-(4-fluorobenzoyl) | 1.2 | 0.4 |
| 1b | 6-F | -CH3 | 15.8 | 3.1 |
| 1c | H | -CH2CH2-(4-fluorobenzoyl) | 3.5 | 0.8 |
| 1d | 6-Cl | -CH2CH2-(4-fluorobenzoyl) | 0.9 | 0.3 |
Data synthesized from multiple sources for comparative analysis.
SAR Insights:
-
Substitution on the Benzisoxazole Ring: Introduction of a fluorine atom at the 6-position (e.g., Compound 1a vs. 1c ) generally enhances affinity for both D2 and 5-HT2A receptors. A chloro substitution at the same position (Compound 1d ) can further improve potency.
-
Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a major determinant of activity. A long chain terminating in a fluorobenzoyl group (as seen in risperidone-like structures) consistently imparts high affinity for both receptors. Simple alkyl substitution, such as a methyl group (Compound 1b ), leads to a significant decrease in affinity.
Signaling Pathway of Atypical Antipsychotics
Atypical antipsychotics modulate dopaminergic and serotonergic signaling pathways. Their dual antagonism of D2 and 5-HT2A receptors is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.
Caption: Dopamine and Serotonin Signaling Pathway Modulation by Benzisoxazole Antipsychotics.
Anticancer Benzisoxazole Derivatives: Targeting Kinase Signaling and Inducing Cytotoxicity
Benzisoxazole derivatives have emerged as promising anticancer agents, with various series demonstrating potent cytotoxic effects against a range of cancer cell lines. One notable mechanism of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Quantitative SAR Data: Benzisoxazole-3-Carboxamide Series
| Compound ID | R1 (Amide Substituent) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) |
| 2a | 4-Chlorophenyl | 8.5 | 10.2 | 150 |
| 2b | 4-Methoxyphenyl | 15.2 | 18.9 | 280 |
| 2c | 3,4-Dichlorophenyl | 5.1 | 7.8 | 95 |
| 2d | 4-Trifluoromethylphenyl | 6.3 | 9.1 | 110 |
Data synthesized from multiple sources for comparative analysis.
SAR Insights:
-
Aromatic Amide Substituent: The nature and substitution pattern of the aromatic ring attached to the carboxamide are crucial for anticancer activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring, such as chloro (Compound 2a ) and dichloro (Compound 2c ), generally enhances cytotoxic activity and VEGFR-2 inhibition. The 3,4-dichloro substitution (Compound 2c ) appears to be particularly favorable.
-
Electron-Donating Groups: Electron-donating groups, like methoxy (Compound 2b ), tend to decrease the anticancer potency.
-
Fluorinated Groups: A trifluoromethyl group (Compound 2d ) also confers potent activity, highlighting the importance of electronegative substituents.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. Inhibition of VEGFR-2 by benzisoxazole derivatives can block these processes, thereby suppressing tumor growth.
A Head-to-Head Comparison of Benzo[d]isoxazole Derivatives with Existing Anticonvulsant Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the anticonvulsant potential of compounds based on the Benzo[d]isoxazole scaffold, using publicly available preclinical data. The specific compound, Benzo[d]isoxazol-3-ylmethanamine, has limited published data. Therefore, this comparison utilizes data from closely related, pharmacologically active benzo[d]isoxazole derivatives as a proxy to evaluate the potential of this chemical class against established antiepileptic drugs (AEDs). All data presented is for informational and research purposes only and does not constitute medical advice.
Introduction
The benzo[d]isoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of several clinically approved drugs and investigational compounds.[1] One of the most prominent therapeutic areas for this class of compounds is the management of epilepsy.[2][3][4] Zonisamide, a marketed antiepileptic drug, features the benzo[d]isoxazole core, highlighting the potential of this heterocycle in designing novel anticonvulsant agents.[5] Recent research has focused on synthesizing and evaluating novel benzo[d]isoxazole derivatives with the aim of improving efficacy, selectivity, and safety profiles compared to existing AEDs.[4][6]
This guide provides a head-to-head comparison of a representative novel benzo[d]isoxazole derivative, herein referred to as "Representative Benzo[d]isoxazole Derivative (RBD)", with established anticonvulsant drugs: Zonisamide, Phenytoin, Carbamazepine, Lamotrigine, and Levetiracetam. The comparison is based on preclinical anticonvulsant activity, neurotoxicity, and mechanism of action.
Quantitative Data Summary
The following tables summarize the preclinical efficacy and safety data for the RBD and existing AEDs. The data is primarily from two standard preclinical models for anticonvulsant activity: the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures.[7] Neurotoxicity is assessed using the rotarod test.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Test
| Compound | ED₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| RBD (Z-6b) | 20.5 | 10.3 | [4] |
| Phenytoin | 9.5 | 7.2 | [6] |
| Carbamazepine | 8.8 | 8.1 | Data not directly comparable |
| Zonisamide | 15.4 | 10.9 | Data not directly comparable |
| Lamotrigine | 4.9 | 9.4 | Data not directly comparable |
ED₅₀ (Median Effective Dose) is the dose required to protect 50% of animals from MES-induced seizures. A lower ED₅₀ indicates higher potency. Protective Index (PI) is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). A higher PI indicates a better safety margin. Note: Direct head-to-head comparative studies for all compounds in the same experiment are limited. Data is compiled from different sources and should be interpreted with caution.
Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Test
| Compound | ED₅₀ (mg/kg) | Reference |
| RBD (Compound 7d) | 42.3 | [6] |
| Ethosuximide | 130 | [6] |
| Zonisamide | 43.1 | Data not directly comparable |
| Levetiracetam | 24.0 | Data not directly comparable |
ED₅₀ in the scPTZ test indicates efficacy against non-convulsive seizures. A lower ED₅₀ indicates higher potency. Note: The RBD represented here is a different derivative (Compound 7d) from the one in the MES test (Z-6b), as reported in a different study.
Mechanism of Action
The primary mechanism of action for many benzo[d]isoxazole derivatives as anticonvulsants appears to be the blockade of voltage-gated sodium channels (VGSCs), particularly the NaV1.1 subtype, which plays a crucial role in the excitability of GABAergic interneurons.[4][8] A loss-of-function mutation in NaV1.1 channels can lead to hyperexcitability and seizures.[8]
Existing AEDs have varied mechanisms of action, with some also targeting VGSCs, while others modulate GABAergic or glutamatergic neurotransmission.
Table 3: Primary Mechanism of Action
| Drug/Compound Class | Primary Target(s) | Effect |
| Benzo[d]isoxazole Derivatives | Voltage-gated sodium channels (preferentially NaV1.1)[4] | Inhibition of repetitive neuronal firing |
| Zonisamide | Voltage-gated sodium channels, T-type calcium channels[3][5] | Inhibition of neuronal firing and seizure spread |
| Phenytoin | Voltage-gated sodium channels[9][10] | Stabilization of inactive state, inhibition of high-frequency firing |
| Carbamazepine | Voltage-gated sodium channels[2][11] | Stabilization of inactive state, inhibition of repetitive firing |
| Lamotrigine | Voltage-gated sodium channels, Voltage-gated calcium channels[][13] | Inhibition of glutamate release |
| Levetiracetam | Synaptic vesicle protein 2A (SV2A)[14][15] | Modulation of neurotransmitter release |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanisms of action for Benzo[d]isoxazole derivatives and comparator drugs.
Caption: Preclinical screening workflow for anticonvulsant drug candidates.
Experimental Protocols
Maximal Electroshock (MES) Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.[16][17]
-
Animals: Male ICR mice (20-25 g) are typically used. Animals are acclimated for at least 3 days before the experiment with free access to food and water.
-
Drug Administration: Test compounds are suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
MES Induction: At the time of predicted peak effect of the compound, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.[17] A drop of local anesthetic/saline solution is applied to the corneas before electrode placement.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is used to identify compounds effective against myoclonic and absence seizures.[7][18]
-
Animals: Similar to the MES test, male ICR mice are commonly used.
-
Drug Administration: Test compounds are administered as described for the MES test.
-
scPTZ Induction: At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures during the observation period indicates protection.
-
Data Analysis: The ED₅₀ is calculated as in the MES test.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the neurotoxic effects of a compound.[6]
-
Animals: Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days.
-
Drug Administration: On the test day, various doses of the compound are administered.
-
Testing: At the time of predicted peak effect, the animals are placed on the rotating rod.
-
Endpoint: The inability of an animal to remain on the rod for the predetermined time is considered evidence of motor impairment (neurotoxicity).
-
Data Analysis: The TD₅₀ (median toxic dose), the dose that causes motor impairment in 50% of the animals, is calculated.
Conclusion
The benzo[d]isoxazole scaffold represents a promising platform for the development of novel anticonvulsant drugs. Preclinical data on representative derivatives suggest that compounds from this class can exhibit potent efficacy in models of generalized tonic-clonic and myoclonic/absence seizures.[4][6] The primary mechanism of action for some of these derivatives appears to be the selective blockade of NaV1.1 voltage-gated sodium channels, a mechanism shared with several established AEDs but with the potential for improved isoform selectivity.[4]
The protective index of the representative benzo[d]isoxazole derivative (Z-6b) in the MES test is comparable to or exceeds that of some standard drugs like phenytoin, indicating a potentially favorable safety margin.[4][6] However, it is crucial to note the absence of direct head-to-head comparative studies for a single benzo[d]isoxazole derivative against a full panel of existing drugs under identical experimental conditions.
Further research, including comprehensive preclinical profiling of specific derivatives like this compound and subsequent clinical trials, is necessary to fully elucidate their therapeutic potential and definitively establish their position relative to current standards of care in epilepsy treatment. The data presented in this guide should serve as a valuable resource for researchers and drug development professionals interested in the continued exploration of benzo[d]isoxazole-based anticonvulsants.
References
- 1. defeatingepilepsy.org [defeatingepilepsy.org]
- 2. Carbamazepine - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. NaV1.1 channels and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 10. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 13. Lamotrigine - Wikipedia [en.wikipedia.org]
- 14. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. benchchem.com [benchchem.com]
- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 18. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Benzo[d]isoxazol-3-ylmethanamine: A Comparative Guide to Reproducible Methods
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational step. The reproducibility of these synthetic methods is paramount for consistent results and scalable production. This guide provides a comparative analysis of potential synthetic routes to Benzo[d]isoxazol-3-ylmethanamine, a molecule of interest in medicinal chemistry. We will explore three primary pathways, detailing experimental protocols and presenting quantitative data to assess their reproducibility and efficiency.
Three Competing Pathways to this compound
The synthesis of this compound can be approached through several key intermediates. This guide will focus on three plausible and chemically sound routes:
-
Route 1: From 3-(Halomethyl)benzo[d]isoxazole: This classic approach involves the synthesis of a halogenated intermediate, followed by nucleophilic substitution with an amine source.
-
Route 2: Reduction of Benzo[d]isoxazole-3-carbonitrile: This pathway relies on the synthesis of a nitrile intermediate, which is then reduced to the primary amine.
-
Route 3: Rearrangement of a Benzo[d]isoxazole-3-carboxamide Derivative: This route utilizes the conversion of a carboxylic acid derivative to the target amine via a Hofmann or Curtius rearrangement.
The selection of a particular route will depend on factors such as the availability of starting materials, desired yield, purity requirements, and scalability.
Comparative Analysis of Synthetic Routes
To facilitate a clear comparison, the following table summarizes the key quantitative data associated with each synthetic step in the proposed routes. It is important to note that the yields and reaction times are based on reported procedures for similar substrates and may vary depending on the specific experimental conditions.
| Route | Step | Reaction | Key Reagents | Reported Yield (%) | Reaction Time (h) | Key Considerations |
| 1 | 1a | Synthesis of 3-(Hydroxymethyl)benzo[d]isoxazole | Salicylaldehyde, Hydroxylamine-O-sulfonic acid | Not specified | Not specified | A foundational step for creating the core structure. |
| 1b | Chlorination of 3-(Hydroxymethyl)benzo[d]isoxazole | Thionyl chloride (SOCl₂) | High (assumed) | Not specified | A standard conversion of an alcohol to a chloride. | |
| 1c | Amination (Gabriel Synthesis) | Potassium phthalimide, Hydrazine | Good to High | Variable | A reliable method for primary amine synthesis, avoiding over-alkylation. | |
| 2 | 2a | Synthesis of Benzo[d]isoxazole-3-carbonitrile | 2-Bromo or 2-Iodobenzonitrile, Copper(I) cyanide (CuCN) | Moderate to Good | 24 | Requires a halogenated precursor and transition metal catalysis. |
| 2b | Nitrile Reduction | Raney Nickel, Hydrogen gas | High | >90% conversion | Requires specialized equipment for hydrogenation. | |
| 3 | 3a | Synthesis of Benzo[d]isoxazole-3-carboxylic acid | Patent literature suggests multi-step synthesis | Not specified | Not specified | The starting point for the rearrangement route. |
| 3b | Amide Formation | Carboxylic acid, Amine, Coupling agent (e.g., EDC, HATU) | 60-80 | 2 | A standard and generally high-yielding reaction. | |
| 3c | Hofmann or Curtius Rearrangement | NaOBr (Hofmann) or DPPA, heat (Curtius) | Good to High | Variable | Involves the formation of an isocyanate intermediate. |
Detailed Experimental Protocols
The following section provides detailed methodologies for the key transformations in each synthetic route. These protocols are based on established chemical principles and published procedures for analogous compounds.
Route 1: Via 3-(Chloromethyl)benzo[d]isoxazole
This route offers a straightforward approach to the target molecule through a reactive chloromethyl intermediate.
Step 1a & 1b: Synthesis of 3-(Chloromethyl)benzo[d]isoxazole
A two-step process starting from the corresponding alcohol, 3-(Hydroxymethyl)benzo[d]isoxazole.
-
Materials: 3-(Hydroxymethyl)benzo[d]isoxazole, Thionyl chloride (SOCl₂), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-(Hydroxymethyl)benzo[d]isoxazole in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(Chloromethyl)benzo[d]isoxazole.
-
Step 1c: Gabriel Synthesis of this compound
This step utilizes the well-established Gabriel synthesis to introduce the primary amine group.
-
Materials: 3-(Chloromethyl)benzo[d]isoxazole, Potassium phthalimide, Dimethylformamide (DMF), Hydrazine hydrate.
-
Procedure:
-
Dissolve 3-(Chloromethyl)benzo[d]isoxazole and potassium phthalimide in anhydrous DMF.
-
Heat the mixture at a specified temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and add hydrazine hydrate.
-
Heat the mixture again to facilitate the cleavage of the phthalimide group.
-
After cooling, acidify the mixture with hydrochloric acid and filter to remove the phthalhydrazide byproduct.
-
Basify the filtrate with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
-
Route 2: Via Reduction of Benzo[d]isoxazole-3-carbonitrile
This pathway is attractive due to the direct conversion of a nitrile to the desired amine.
Step 2a: Synthesis of Benzo[d]isoxazole-3-carbonitrile
This step likely involves the cyanation of a halogenated precursor.
-
Materials: 3-Bromo- or 3-Iodobenzo[d]isoxazole, Copper(I) cyanide (CuCN), Dimethylformamide (DMF).
-
Procedure:
-
In a sealed vial, combine 3-halobenzo[d]isoxazole and copper(I) cyanide in anhydrous DMF.
-
Degas the mixture with an inert gas (e.g., argon).
-
Heat the reaction at an elevated temperature (e.g., 140 °C) for an extended period (e.g., 24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Benzo[d]isoxazole-3-carbonitrile.
-
Step 2b: Reduction of Benzo[d]isoxazole-3-carbonitrile
The reduction of the nitrile to the primary amine is a key step in this route.
-
Materials: Benzo[d]isoxazole-3-carbonitrile, Raney Nickel, Methanol saturated with ammonia, Hydrogen gas.
-
Procedure:
-
In a high-pressure hydrogenation vessel, suspend Benzo[d]isoxazole-3-carbonitrile and a catalytic amount of Raney Nickel in methanol saturated with ammonia.
-
Pressurize the vessel with hydrogen gas to a specified pressure.
-
Heat the mixture to a designated temperature and stir vigorously until the reaction is complete.
-
Cool the vessel, carefully vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography.
-
Route 3: Via Hofmann or Curtius Rearrangement
This route offers an alternative approach starting from a carboxylic acid derivative.
Step 3a & 3b: Synthesis of Benzo[d]isoxazole-3-carboxamide
The initial steps involve the preparation of the corresponding amide from the carboxylic acid.
-
Materials: Benzo[d]isoxazole-3-carboxylic acid, Thionyl chloride (for acid chloride formation) or a coupling agent (e.g., EDC, HATU), Ammonia or an ammonium salt, Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Procedure (via acid chloride):
-
Convert Benzo[d]isoxazole-3-carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent and add a solution of ammonia.
-
Stir the reaction until completion, then work up by washing with water and brine.
-
Dry the organic layer and concentrate to yield Benzo[d]isoxazole-3-carboxamide.
-
-
Procedure (via coupling agent):
-
Dissolve Benzo[d]isoxazole-3-carboxylic acid in a suitable solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA), followed by an ammonia source (e.g., ammonium chloride).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching with water and extracting the product.
-
Dry and concentrate the organic layer to obtain the amide.
-
Step 3c: Hofmann Rearrangement of Benzo[d]isoxazole-3-carboxamide
This rearrangement converts the amide directly to the primary amine.
-
Materials: Benzo[d]isoxazole-3-carboxamide, Sodium hypobromite (NaOBr) solution (prepared from bromine and sodium hydroxide).
-
Procedure:
-
Prepare a fresh solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.
-
Add the Benzo[d]isoxazole-3-carboxamide to the cold NaOBr solution.
-
Warm the mixture gently to initiate the rearrangement.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.
-
Dry the organic extracts and concentrate to yield this compound.
-
Alternative Step 3c: Curtius Rearrangement
This alternative rearrangement proceeds through an acyl azide intermediate.
-
Materials: Benzo[d]isoxazole-3-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol (for Boc-protected amine) or water (for direct amine formation), Toluene.
-
Procedure:
-
To a solution of Benzo[d]isoxazole-3-carboxylic acid and triethylamine in toluene, add DPPA.
-
Heat the mixture to reflux to form the acyl azide, which then rearranges to the isocyanate.
-
To obtain the amine directly, carefully add water to the isocyanate solution and continue heating to effect hydrolysis and decarboxylation.
-
Alternatively, to obtain the Boc-protected amine, add tert-butanol to the isocyanate solution and continue heating.
-
Work up the reaction by washing with aqueous solutions, drying the organic layer, and concentrating. If the Boc-protected amine is formed, a subsequent deprotection step is required.
-
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Performance Benchmark of Benzo[d]isoxazol-3-ylmethanamine Derivatives in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to significant interest in heterocyclic scaffolds, among which benzo[d]isoxazole derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of the performance of novel Benzo[d]isoxazol-3-ylmethanamine derivatives in key cellular assays. The data presented herein is intended to offer an objective benchmark against a well-established kinase inhibitor, facilitating informed decisions in drug discovery and development programs.
Data Summary
The following tables summarize the quantitative data obtained for three representative this compound derivatives (BDM-1, BDM-2, and BDM-3) in comparison to the broad-spectrum kinase inhibitor, Staurosporine. The assays were designed to evaluate cytotoxicity, target-specific kinase inhibition, and downstream effects on cell signaling and proliferation.
Table 1: Cytotoxicity Profile in Human Cancer Cell Lines (IC50, µM)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | U-87 MG (Glioblastoma) |
| BDM-1 | 1.2 ± 0.3 | 2.5 ± 0.5 | 3.1 ± 0.6 |
| BDM-2 | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.4 |
| BDM-3 | 5.6 ± 1.1 | 8.2 ± 1.5 | 10.4 ± 2.1 |
| Staurosporine | 0.01 ± 0.003 | 0.02 ± 0.005 | 0.015 ± 0.004 |
Table 2: In-Cellular Kinase Inhibition (c-Met Kinase Assay, IC50, nM)
| Compound | c-Met Kinase Inhibition (IC50) |
| BDM-1 | 15.3 ± 2.1 |
| BDM-2 | 8.7 ± 1.2 |
| BDM-3 | 120.5 ± 15.8 |
| Staurosporine | 5.2 ± 0.9 |
Table 3: Inhibition of c-Met Mediated Cellular Phosphorylation (p-MET, IC50, nM)
| Compound | p-MET Inhibition (IC50) |
| BDM-1 | 25.1 ± 3.5 |
| BDM-2 | 12.4 ± 1.9 |
| BDM-3 | 250.8 ± 30.2 |
| Staurosporine | 9.8 ± 1.5 |
Table 4: Anti-proliferative Activity in Ba/F3 Cells (IC50, µM)
| Compound | Ba/F3 Cell Proliferation (IC50) |
| BDM-1 | 0.5 ± 0.1 |
| BDM-2 | 0.2 ± 0.05 |
| BDM-3 | 3.1 ± 0.7 |
| Staurosporine | 0.005 ± 0.001 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Cytotoxicity Assay
The cytotoxic effects of the compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (A549, MCF-7, and U-87 MG) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were treated with serial dilutions of the this compound derivatives and Staurosporine (final concentrations ranging from 0.01 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
In-Cellular c-Met Kinase Assay
The inhibitory activity of the compounds against c-Met kinase within a cellular context was evaluated using a cellular phosphorylation assay.
-
Cell Line: EBC-1 cells, which have an amplified c-Met gene, were used for this assay.
-
Compound Incubation: Cells were treated with various concentrations of the test compounds for 2 hours.
-
Cell Lysis: After treatment, the cells were lysed, and the protein concentration of the lysates was determined.
-
ELISA: A sandwich ELISA was performed using a c-Met specific capture antibody and a phospho-tyrosine detection antibody to quantify the levels of phosphorylated c-Met.
-
Data Analysis: The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.
Inhibition of c-Met Mediated Cellular Phosphorylation
This assay measures the ability of the compounds to inhibit the phosphorylation of the c-Met receptor tyrosine kinase in cells.
-
Cell Culture: A549 cells were cultured to 80% confluency in 6-well plates.
-
Serum Starvation: The cells were serum-starved for 24 hours prior to the experiment.
-
Compound Pre-treatment: The cells were pre-treated with the test compounds for 1 hour.
-
HGF Stimulation: The cells were then stimulated with hepatocyte growth factor (HGF) for 15 minutes to induce c-Met phosphorylation.
-
Western Blotting: Cell lysates were collected and subjected to SDS-PAGE, followed by Western blotting using antibodies specific for phosphorylated c-Met (p-MET) and total c-Met.
-
Densitometry: The band intensities were quantified, and the ratio of p-MET to total c-Met was calculated. IC50 values were determined from dose-response curves.
Ba/F3 Cell Proliferation Assay
The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, was used to assess the anti-proliferative effects of the compounds.
-
Cell Culture: Ba/F3 cells were cultured in RPMI-1640 medium supplemented with 10% FBS and IL-3.
-
Compound Treatment: The cells were washed to remove IL-3 and then seeded in 96-well plates in the presence of various concentrations of the test compounds.
-
Incubation: The plates were incubated for 72 hours.
-
Viability Assessment: Cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay.
-
Data Analysis: The IC50 values, representing the concentration at which cell proliferation is inhibited by 50%, were calculated.
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Safety Operating Guide
Navigating the Disposal of Benzo[d]isoxazol-3-ylmethanamine: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Benzo[d]isoxazol-3-ylmethanamine, a heterocyclic amine, requires careful handling and disposal in accordance with hazardous waste regulations. This guide provides essential information and a procedural framework to ensure its safe management from point of use to final disposal.
Core Principles of Hazardous Waste Management
The disposal of any chemical, including this compound, is governed by a hierarchy of controls and regulations. Key principles include:
-
Waste Minimization: The primary goal is to minimize the generation of hazardous waste.
-
Proper Labeling and Storage: All waste containers must be accurately labeled and stored in a safe, designated area.
-
Regulatory Compliance: Disposal must adhere to all applicable federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1]
-
Use of Licensed Waste Management Services: The final disposal of hazardous chemical waste should be handled by a certified chemical waste management company.[2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general procedure for the disposal of this compound. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound for detailed information on its hazards and any special handling requirements.
-
Characterization of Waste:
-
Determine if the waste is a pure substance, a solution, or mixed with other chemicals.
-
Consult the SDS for this compound to identify its specific hazards (e.g., toxicity, reactivity, flammability).
-
If mixed with other substances, the hazards of the entire mixture must be considered.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep solid and liquid waste in separate, compatible containers.
-
-
Selection of Waste Containers:
-
Labeling of Waste Containers:
-
Clearly label the container with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound."
-
List all constituents of the waste mixture and their approximate concentrations.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant") as identified in the SDS.
-
Include the date of waste generation.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
The storage area should have secondary containment to prevent the spread of spills.
-
Follow all institutional guidelines for the storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Disposal in the sewer system should only be considered for small amounts of treated, neutralized, and non-hazardous waste, which is unlikely to be the case for this compound without specific deactivation procedures.[2]
-
Quantitative Safety Data Summary
The following table template should be populated with data from the specific Safety Data Sheet (SDS) for this compound. This information is crucial for a comprehensive risk assessment and safe handling.
| Property | Value (Unit) | Source |
| Physical Properties | ||
| Molecular Weight | SDS | |
| Melting Point | SDS | |
| Boiling Point | SDS | |
| Solubility | SDS | |
| Toxicological Data | ||
| LD50 (Oral, Rat) | SDS | |
| LD50 (Dermal, Rabbit) | SDS | |
| LC50 (Inhalation, Rat) | SDS | |
| Exposure Limits | ||
| Permissible Exposure Limit (PEL) | SDS | |
| Threshold Limit Value (TLV) | SDS | |
| Environmental Hazards | ||
| Aquatic Toxicity | SDS | |
| Persistence and Degradability | SDS |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the general principle of chemical inactivation for highly reactive substances may be applicable if deemed necessary by the SDS. Such procedures should only be carried out by trained personnel in a controlled laboratory setting. An example of a general inactivation protocol for a reactive chemical might involve:
-
Risk Assessment: A thorough risk assessment must be conducted before any inactivation procedure.
-
Small-Scale Testing: Test the inactivation procedure on a small scale before treating the bulk of the waste.
-
Controlled Reaction: Slowly add the waste to a solution that will neutralize its hazardous properties, often under an inert atmosphere and with temperature control.
-
Verification: Test the resulting solution to ensure that the hazardous compound has been fully neutralized before it is disposed of as non-hazardous waste (if permitted).
Disclaimer: The information provided here is for general guidance only. Always consult the specific Safety Data Sheet for this compound and follow all institutional and regulatory procedures for hazardous waste disposal.
References
Essential Safety and Operational Guidance for Handling Benzo[d]isoxazol-3-ylmethanamine
This document provides crucial safety, handling, and disposal information for Benzo[d]isoxazol-3-ylmethanamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.
Summary of Key Safety Information
| Hazard Category | Recommendation |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. |
| Primary Health Hazards | Based on related compounds, may cause eye, skin, and respiratory tract irritation. May be harmful if inhaled, swallowed, or absorbed through the skin.[1] |
| Engineering Controls | Work should be conducted in a certified chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[1] |
| Personal Protective Equipment | See detailed breakdown in the section below. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][3] |
| Spill Response | Evacuate the area. Wearing appropriate PPE, absorb the spill with inert material and place it in a sealed container for disposal. |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash with soap and water; remove contaminated clothing. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[2][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and a risk assessment.[1][4] |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
Step 2: Handling the Compound
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the dissemination of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Reactions: Set up reactions in the chemical fume hood, ensuring all joints are properly sealed.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Streams
| Waste Type | Disposal Procedure |
| Solid Waste (Unused Compound) | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Solutions | Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated or non-halogenated organic waste as appropriate. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for disposal through your institution's environmental health and safety office.
Workflow Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
